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  • Product: Terbuthylazine-d5
  • CAS: 222986-60-9

Core Science & Biosynthesis

Foundational

Terbuthylazine-d5: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Terbuthylazine-d5 for Researchers, Scientists, and Drug Development Professionals. Introduction Terbuthylazine-d5 is the deuterium-labeled form of Te...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of Terbuthylazine-d5 for Researchers, Scientists, and Drug Development Professionals.

Introduction

Terbuthylazine-d5 is the deuterium-labeled form of Terbuthylazine, a triazine herbicide.[1][2] In the realm of analytical chemistry and drug development, isotopically labeled compounds like Terbuthylazine-d5 are indispensable tools. The incorporation of five deuterium atoms into the ethyl group of the Terbuthylazine molecule renders it chemically identical to the parent compound but mass-shifted. This unique property makes it an ideal internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] Its use allows for the precise and accurate quantification of Terbuthylazine in various complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.[3]

The parent compound, Terbuthylazine, functions as a selective herbicide by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[1][4] Understanding the properties and applications of Terbuthylazine-d5 is therefore critical for researchers monitoring the environmental fate of Terbuthylazine and for those in drug development studying the pharmacokinetics and metabolism of related compounds.[4]

Chemical Structure and Properties

Terbuthylazine-d5 is characterized by the substitution of five hydrogen atoms with deuterium on the N-ethyl group of the Terbuthylazine molecule.

Caption: Chemical structure of Terbuthylazine-d5.

Table 1: Physicochemical Properties of Terbuthylazine-d5

PropertyValueReference
Chemical Formula C₉H₁₁D₅ClN₅[1]
Molecular Weight 234.74 g/mol [1]
CAS Number 222986-60-9[1]
Appearance White to off-white solid[1]
SMILES CC(C)(C)NC1=NC(Cl)=NC(NC([2H])([2H])C([2H])([2H])[2H])=N1[1]
Purity ≥98%[5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Mechanism of Action of Parent Compound: Terbuthylazine

Terbuthylazine, the non-labeled analogue of Terbuthylazine-d5, exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By blocking this pathway, Terbuthylazine deprives the plant of essential amino acids, leading to growth inhibition and eventual death.

G Mechanism of Action of Terbuthylazine cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Terbuthylazine Terbuthylazine Terbuthylazine->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase by Terbuthylazine.

Experimental Protocols

The primary application of Terbuthylazine-d5 is as an internal standard in isotope dilution mass spectrometry for the quantification of Terbuthylazine. Below are representative experimental protocols for the analysis of Terbuthylazine in water and biological matrices.

Analysis of Terbuthylazine in Water by GC-MS

This protocol is adapted from methodologies used for the analysis of triazine pesticides in drinking water.

1. Sample Preparation and Extraction:

  • To a 250 mL water sample, add a known amount of Terbuthylazine-d5 solution as the internal standard.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with deionized water.

  • Elute the analytes with an appropriate solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Dry the eluate over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.

2. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (suggested):

      • Terbuthylazine: m/z 229 (M+), 214, 173

      • Terbuthylazine-d5: m/z 234 (M+), 219, 178

Analysis of Terbuthylazine in Biological Matrices (e.g., Urine, Hair) by LC-MS/MS

This protocol is based on methods for biomonitoring of Terbuthylazine exposure.

1. Sample Preparation and Extraction:

  • Urine: To 1 mL of urine, add a known amount of Terbuthylazine-d5 internal standard. Perform SPE on a mixed-mode cation exchange cartridge. Elute with a basic organic solvent mixture.

  • Hair: Decontaminate hair samples by washing. Pulverize or cut the hair into small segments. To a known weight of hair, add the Terbuthylazine-d5 internal standard and extract with methanol under sonication.

  • Evaporate the solvent from the eluate/extract and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (suggested):

      • Terbuthylazine: Precursor ion m/z 230.1 -> Product ions (e.g., m/z 174.1, 118.1)

      • Terbuthylazine-d5: Precursor ion m/z 235.1 -> Product ions (e.g., m/z 179.1, 123.1)

Quantitative Data

The use of Terbuthylazine-d5 as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance characteristics of analytical methods employing this standard.

Table 2: Performance Characteristics of Analytical Methods Using Terbuthylazine-d5

ParameterWater (GC-MS)Urine (LC-MS/MS)Hair (LC-MS/MS)Reference
Limit of Detection (LOD) ~0.005 µg/L~0.1 µg/L~0.01 ng/mg[6]
Limit of Quantification (LOQ) ~0.015 µg/L0.25 µg/L~0.03 ng/mg[6]
Linearity (r²) >0.99>0.99>0.99[6]
Recovery 90-110%85-115%80-120%[6]
Precision (RSD) <15%<15%<20%[6]

Experimental Workflow

The general workflow for the quantitative analysis of Terbuthylazine using Terbuthylazine-d5 as an internal standard is depicted below.

G Workflow for Quantitative Analysis using Terbuthylazine-d5 cluster_workflow Isotope Dilution Mass Spectrometry Workflow Sample Sample Collection (e.g., Water, Urine, Hair) Spiking Spiking with Terbuthylazine-d5 (Internal Standard) Sample->Spiking Extraction Sample Preparation & Extraction (e.g., SPE, LLE) Spiking->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Quantification Data Processing & Quantification (Ratio of Analyte to IS) Analysis->Quantification

Caption: General workflow for IDMS using Terbuthylazine-d5.

Conclusion

Terbuthylazine-d5 is a critical analytical tool for the accurate and precise quantification of the herbicide Terbuthylazine in a variety of matrices. Its use as an internal standard in isotope dilution mass spectrometry methods helps to overcome matrix effects and variations in sample processing, ensuring high-quality data. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application. The provided data and workflows serve as a valuable resource for the development and validation of analytical methods for Terbuthylazine and related compounds.

References

Exploratory

Terbuthylazine-d5: A Technical Guide for Researchers

An In-depth Overview of the Physical, Chemical, and Analytical Properties of a Key Isotope-Labeled Herbicide Standard This technical guide provides a comprehensive overview of the physical and chemical properties of Terb...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Physical, Chemical, and Analytical Properties of a Key Isotope-Labeled Herbicide Standard

This technical guide provides a comprehensive overview of the physical and chemical properties of Terbuthylazine-d5, a deuterated analog of the widely used triazine herbicide, Terbuthylazine. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize Terbuthylazine-d5 as an internal standard for quantitative studies. This guide includes tabulated physical and chemical data, detailed experimental protocols for its analysis, and a visualization of its mode of action.

Core Physical and Chemical Properties

Terbuthylazine-d5 serves as an essential internal standard in the analytical quantification of Terbuthylazine in various matrices.[1] Its physical and chemical properties are crucial for method development and accurate analysis.

Identification and Nomenclature
PropertyValue
IUPAC Name 2-N-tert-butyl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Synonyms Terbuthylazine-d5 (ethyl-d5), 6-Chloro-N-(1,1-dimethylethyl)-N'-(ethyl-d5)-1,3,5-triazine-2,4-diamine
CAS Number 222986-60-9
Molecular Formula C₉H₁₁D₅ClN₅
Physicochemical Data
PropertyValueReference
Molecular Weight 234.74 g/mol [2]
Exact Mass 234.140808[2]
Appearance White to off-white solidMedChemExpress
Melting Point Not explicitly available for d5; 177-179 °C for unlabeled TerbuthylazineECHEMI
Boiling Point 373.1 ± 25.0 °C at 760 mmHg (predicted for d5)[2]
Density 1.2 ± 0.1 g/cm³ (predicted for d5)[2]
LogP 2.98 (predicted for d5)[2]
Vapour Pressure 0.0 ± 0.8 mmHg at 25°C (predicted for d5)[2]
Solubility
SolventSolubility
DMSO ≥ 30 mg/mL
DMF ≥ 30 mg/mL
Ethanol ≥ 1 mg/mL
Water 5.0 mg/L at 20 °C (for unlabeled Terbuthylazine)

Mechanism of Action: Inhibition of Acetolactate Synthase

Terbuthylazine, the parent compound of Terbuthylazine-d5, is a selective herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms.[3][4] By blocking this pathway, Terbuthylazine effectively halts protein synthesis and cell growth, leading to the death of susceptible plants.[3] Terbuthylazine-d5 is expected to have the same mechanism of action.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Terbuthylazine Terbuthylazine / Terbuthylazine-d5 Terbuthylazine->ALS

Inhibition of Acetolactate Synthase by Terbuthylazine.

Experimental Protocols for Analysis

The quantification of Terbuthylazine, using Terbuthylazine-d5 as an internal standard, is commonly performed using chromatographic techniques coupled with mass spectrometry. Below are representative protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Analysis of Terbuthylazine and its Metabolites

This method is adapted from a study on the determination of Terbuthylazine and its metabolites in biological matrices.[5]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5:95 (v/v) methanol:water.

  • Dry the cartridge under vacuum.

  • Elute the analytes with 1 mL of methanol.

  • The eluate is then ready for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3.1.3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Terbuthylazine: The precursor ion is [M+H]⁺ at m/z 230.1. A characteristic product ion is m/z 174.1, resulting from the loss of the tert-butyl group.[6]

    • Terbuthylazine-d5: The precursor ion is [M+H]⁺ at m/z 235.1. The corresponding product ion would be m/z 174.1, as the deuterium atoms are on the ethyl group which is not lost in this primary fragmentation.

LCMS_Workflow Sample Sample Collection (e.g., Water, Soil, Urine) Spike Spike with Terbuthylazine-d5 (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

General workflow for LC-MS/MS analysis of Terbuthylazine.
GC-MS Analysis of Terbuthylazine

Gas chromatography is another powerful technique for the analysis of triazine herbicides.

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a liquid sample, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Spike with Terbuthylazine-d5 internal standard.

  • Shake vigorously and allow the phases to separate.

  • Collect the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute in a suitable solvent for GC injection.

3.2.2. Gas Chromatography Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70-100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify characteristic ions or Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Characteristic Ions for Terbuthylazine (unlabeled): The mass spectrum of Terbuthylazine shows a molecular ion at m/z 229 and a prominent fragment ion at m/z 214 (loss of a methyl group).[7][8]

  • Expected Ions for Terbuthylazine-d5: The molecular ion would be at m/z 234. The fragmentation pattern would be similar, with a mass shift for fragments containing the deuterated ethyl group.

Conclusion

Terbuthylazine-d5 is an indispensable tool for the accurate and reliable quantification of the herbicide Terbuthylazine in various environmental and biological samples. Its physical and chemical properties are well-characterized, and robust analytical methods using LC-MS/MS and GC-MS are readily available. A thorough understanding of its properties and analytical behavior, as outlined in this guide, is paramount for researchers aiming to generate high-quality data in their studies.

References

Foundational

Terbuthylazine-d5 CAS number and molecular weight

This guide provides core technical specifications for the deuterated herbicide, Terbuthylazine-d5, intended for researchers, scientists, and professionals in drug development and analytical chemistry. Chemical Identity a...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides core technical specifications for the deuterated herbicide, Terbuthylazine-d5, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Identity and Properties

Terbuthylazine-d5 is a deuterated analog of Terbuthylazine, a selective herbicide. The incorporation of five deuterium atoms on the ethyl group makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).

A comprehensive summary of its key chemical identifiers and physical properties is presented below.

IdentifierValueSource
CAS Number 222986-60-9[1][2][3][4]
Molecular Formula C₉H₁₁D₅ClN₅[1][2][3][4]
Molecular Weight 234.74 g/mol [1][3][4]
Synonyms N2-tert-Butyl-6-chloro-N4-ethyl-d5-1,3,5-triazine-2,4-diamine, Terbuthylazine-(ethyl-d5)
Appearance White to off-white solid[1][3]
Purity ≥98.0%[3]

References

Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Terbuthylazine-d5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical applications of Terbuthylazine-d5. The document d...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical applications of Terbuthylazine-d5. The document details a plausible synthetic route, methods for characterization, and its use as an internal standard in quantitative analysis. Furthermore, it elucidates the mechanism of action of terbuthylazine as a photosystem II inhibitor.

Introduction

Terbuthylazine (N2-tert-Butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broadleaf and grassy weeds in various crops. For high-precision quantitative analysis of terbuthylazine residues in environmental and biological matrices, a stable isotope-labeled internal standard is indispensable. Terbuthylazine-d5, where five hydrogen atoms on the ethyl group are replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass shift without significantly altering the physicochemical properties, allowing for accurate quantification through isotope dilution techniques.

This guide outlines a detailed methodology for the synthesis of Terbuthylazine-d5, presents key analytical data, and illustrates its application in analytical workflows.

Synthesis of Terbuthylazine-d5

The synthesis of Terbuthylazine-d5 is analogous to the commercial production of unlabeled terbuthylazine, which involves a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The key step in the synthesis of the deuterated analogue is the use of ethyl-d5-amine.

The overall synthetic scheme can be divided into two main steps starting from cyanuric chloride:

  • Monosubstitution: Reaction of cyanuric chloride with tert-butylamine to form the intermediate, 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine.

  • Disubstitution: Reaction of the intermediate with ethyl-d5-amine to yield the final product, Terbuthylazine-d5.

Experimental Protocol

Materials:

  • Cyanuric chloride

  • tert-Butylamine

  • Ethyl-d5-amine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in acetone at 0-5 °C.

  • In a separate beaker, prepare a solution of tert-butylamine (1.0 eq) in water.

  • Slowly add the tert-butylamine solution to the cyanuric chloride solution while maintaining the temperature between 0 and 5 °C.

  • Simultaneously, add a solution of sodium carbonate (1.0 eq) in water dropwise to neutralize the hydrochloric acid formed during the reaction.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine.

Step 2: Synthesis of Terbuthylazine-d5 (N2-tert-Butyl-6-chloro-N4-(ethyl-d5)-1,3,5-triazine-2,4-diamine)

  • In a three-necked round-bottom flask, suspend the 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine (1.0 eq) from Step 1 in toluene.

  • In a separate beaker, dissolve ethyl-d5-amine hydrochloride (1.0 eq) in water and neutralize with a stoichiometric amount of sodium hydroxide to free the amine.

  • Add the aqueous solution of ethyl-d5-amine to the suspension of the dichloro-triazine intermediate.

  • Add a solution of sodium carbonate (1.1 eq) in water to the reaction mixture to act as an acid scavenger.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Terbuthylazine-d5 by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid.

Data Presentation

Table 1: Physicochemical Properties of Terbuthylazine and Terbuthylazine-d5

PropertyTerbuthylazineTerbuthylazine-d5
CAS Number 5915-41-3222986-60-9[1][2]
Molecular Formula C₉H₁₆ClN₅C₉H₁₁D₅ClN₅
Molecular Weight 229.71 g/mol 234.74 g/mol [1][2]
Appearance White crystalline powderWhite crystalline powder
Melting Point 177-179 °CExpected to be similar to Terbuthylazine

Table 2: Expected Analytical Data for Synthesized Terbuthylazine-d5

AnalysisExpected Result
Chemical Purity (by GC-FID or HPLC-UV) >98%
Isotopic Purity (by HR-MS) >99 atom % D
¹H NMR Signals corresponding to the tert-butyl and triazine protons. The signals for the ethyl group protons should be absent or significantly reduced.
²H NMR A signal corresponding to the deuterium atoms on the ethyl group.
Mass Spectrometry (EI-MS) Molecular ion (M⁺) peak at m/z 234, with a characteristic isotopic pattern for one chlorine atom.

Mandatory Visualizations

Synthetic Workflow

G Diagram 1: Synthetic Workflow for Terbuthylazine-d5 cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution cluster_2 Purification & Analysis Cyanuric_Chloride Cyanuric_Chloride Intermediate 2,4-dichloro-6-(tert-butylamino) -1,3,5-triazine Cyanuric_Chloride->Intermediate Acetone, 0-5 °C Na2CO3 tert_Butylamine tert_Butylamine tert_Butylamine->Intermediate Terbuthylazine_d5 Terbuthylazine-d5 Intermediate->Terbuthylazine_d5 Toluene, 60-70 °C Na2CO3 Ethyl_d5_amine Ethyl-d5-amine Ethyl_d5_amine->Terbuthylazine_d5 Purification Recrystallization Terbuthylazine_d5->Purification Analysis GC-MS, LC-MS, NMR Purification->Analysis

Caption: Synthetic Workflow for Terbuthylazine-d5.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides, including terbuthylazine, act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants. They bind to the D1 protein of the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species, which cause cellular damage and plant death.

Caption: Inhibition of Photosystem II by Terbuthylazine.

Analytical Workflow

The primary application of Terbuthylazine-d5 is as an internal standard in the quantitative analysis of terbuthylazine in various matrices. The following workflow illustrates this application using isotope dilution mass spectrometry.

G Diagram 3: Analytical Workflow using Terbuthylazine-d5 Sample Sample (e.g., soil, water, food) Spiking Spike with known amount of Terbuthylazine-d5 Sample->Spiking Extraction Sample Extraction (e.g., QuEChERS, SPE) Spiking->Extraction Cleanup Extract Cleanup Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Quantification by Isotope Dilution Analysis->Quantification

Caption: Analytical Workflow using Terbuthylazine-d5.

Conclusion

This technical guide provides a detailed framework for the synthesis and application of Terbuthylazine-d5. The outlined synthetic protocol, based on established principles of triazine chemistry, offers a reliable method for producing this essential internal standard. The provided data tables and visualizations serve as a valuable resource for researchers and scientists involved in herbicide analysis and development. The use of Terbuthylazine-d5 in isotope dilution mass spectrometry ensures high accuracy and precision in the quantification of terbuthylazine residues, which is critical for regulatory compliance and environmental monitoring.

References

Exploratory

An In-depth Technical Guide on the Toxicological Profile of Terbuthylazine and its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the toxicological profile of the triazine herbicide, Terbuthylazine. The document is inte...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of the triazine herbicide, Terbuthylazine. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the substance's potential hazards. It covers a wide range of toxicological endpoints, including acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive and developmental effects. Ecotoxicological data are also presented. Furthermore, this guide addresses the toxicological profile of deuterated Terbuthylazine, a critical aspect for researchers utilizing stable isotope-labeled standards in analytical and metabolic studies. Experimental methodologies for key toxicological assays are detailed, and signaling pathways and experimental workflows are visually represented through diagrams. All quantitative data are summarized in structured tables for ease of comparison and reference.

Introduction

Terbuthylazine (N-tert-butyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide widely used for the control of broadleaf and grassy weeds in various crops.[1] Its primary mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII).[2] Due to its widespread use, a thorough understanding of its toxicological profile is essential for assessing its risk to human health and the environment.

Deuterated analogs of compounds like Terbuthylazine are frequently synthesized for use as internal standards in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification in complex matrices. While the toxicological properties of the parent compound are extensively studied, data on their deuterated counterparts are often scarce. This guide aims to consolidate the available toxicological data for Terbuthylazine and provide insights into the expected toxicological profile of its deuterated form based on the principles of the kinetic isotope effect.

Toxicological Profile of Terbuthylazine

The toxicological database for Terbuthylazine is extensive, with numerous studies conducted on various animal models to assess its potential adverse effects.

Acute Toxicity

Terbuthylazine exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[3]

Table 1: Acute Toxicity of Terbuthylazine

SpeciesRouteLD50 / LC50Reference
Rat (female)Oral1503 mg/kg bw[3]
Rat (male)Oral>2000 mg/kg bw[3]
RabbitDermal>2000 mg/kg bw[3]
RatInhalation>5.3 mg/L (4h)[4]

Terbuthylazine is a slight eye irritant in rabbits but is not a skin irritant or a skin sensitizer in guinea pigs.[3]

Short-Term and Sub-chronic Toxicity

Repeated exposure to Terbuthylazine in rodents has been shown to cause a range of effects, primarily related to reduced body weight gain and food consumption.[3]

Table 2: Sub-chronic Toxicity of Terbuthylazine

SpeciesDurationNOAELLOAELEffects at LOAELReference
Rat28-day2.4 mg/kg/day7.7 mg/kg/dayReduced body weight gain, decreased food and water intake.[4]
Dog90-day1.7 mg/kg/day15 mg/kg/dayDecreased food consumption and body weight loss.[3]
Chronic Toxicity and Carcinogenicity

Long-term studies in rodents have been conducted to assess the chronic toxicity and carcinogenic potential of Terbuthylazine. The evidence does not suggest that Terbuthylazine is a carcinogen.[5]

Table 3: Chronic Toxicity and Carcinogenicity of Terbuthylazine

SpeciesDurationNOAELKey FindingsReference
Rat2-year0.35 mg/kg/dayDecreased body weight gain and food consumption at higher doses. No evidence of carcinogenicity.[5]
Mouse2-year17 mg/kg/dayNo signs of systemic toxicity or carcinogenicity.[3]
Genotoxicity

Terbuthylazine has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is not considered to be genotoxic.[5]

Table 4: Genotoxicity of Terbuthylazine

Test SystemResultReference
Bacterial Reverse Mutation Assay (Ames test)Negative[3]
In vitro Chromosomal Aberration in Human LymphocytesNegative[3]
In vivo Mouse Bone Marrow Micronucleus TestNegative[3]
Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate that Terbuthylazine does not cause adverse effects on reproduction or fetal development at doses that are not maternally toxic.[3]

Table 5: Reproductive and Developmental Toxicity of Terbuthylazine

SpeciesStudy TypeNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
RatTwo-generation reproduction4 mg/kg/day20 mg/kg/dayReduced parental body weight gain at higher doses. No adverse effects on reproductive parameters.[3]
RabbitDevelopmental4.5 mg/kg/day4.5 mg/kg/dayNo evidence of maternal or fetal toxicity at the highest dose tested.[3]
Ecotoxicity

Terbuthylazine is very toxic to aquatic organisms, particularly algae and aquatic plants, which is consistent with its mode of action as a photosynthesis inhibitor.[6] It has low toxicity to birds, bees, and earthworms.[3]

Table 6: Ecotoxicity of Terbuthylazine

OrganismEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96h LC501.3 mg/L[4]
Daphnia magna48h EC5021.6 mg/L[4]
Green Algae (Pseudokirchneriella subcapitata)72h ErC500.018 mg/L[4]
Bobwhite QuailAcute Oral LD50>2000 mg/kg[4]
HoneybeeAcute Contact LD50>100 µ g/bee [3]

Toxicological Profile of Deuterated Terbuthylazine

However, the toxicological profile of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not alter the chemical properties of the molecule in a way that would create novel toxicological hazards. The primary difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE) , where the rate of a chemical reaction involving the cleavage of this bond is slower for the deuterated compound.[7][8]

In the context of toxicology, the KIE can influence the rate of metabolism of a compound if the cleavage of a C-H bond is the rate-determining step in its metabolic pathway.[9] This could potentially lead to:

  • Slower metabolism: A slower rate of metabolic clearance could result in a longer half-life and increased overall exposure (AUC) to the parent compound.

  • Altered metabolite profile: If a compound has multiple metabolic pathways, deuteration at a specific site might shift the metabolism towards other pathways, potentially altering the profile of metabolites formed.

For Terbuthylazine, metabolism proceeds through N-dealkylation and hydroxylation.[10][11] If deuteration were to occur at a site involved in these metabolic transformations, a KIE might be observed. However, without specific studies, the toxicological significance of such an effect for deuterated Terbuthylazine remains theoretical. It is important to note that any potential differences in toxicity are likely to be quantitative (i.e., differences in potency) rather than qualitative (i.e., different types of toxic effects).

Experimental Protocols

The following sections outline the methodologies for key toxicological studies, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
  • Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of a substance into a toxicity class.[3]

  • Test Animals: Typically rats, one sex (usually females) is used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • A small group of animals (e.g., 3) is dosed.

    • If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

Sub-chronic Oral Toxicity - OECD 408 (90-Day Study in Rodents)
  • Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for a period of 90 days.[12]

  • Test Animals: Rats are the preferred species. Both sexes are used.

  • Procedure:

    • At least three dose levels and a control group are used.

    • The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity.

    • The test substance is typically administered via the diet, drinking water, or by gavage.

    • Detailed clinical observations are made daily.

    • Body weight and food/water consumption are measured weekly.

    • Hematology, clinical biochemistry, and urinalysis are performed at termination.

    • A full necropsy is performed on all animals, and organs are weighed.

    • Histopathological examination of major organs and tissues is conducted.

Carcinogenicity - OECD 451
  • Principle: The test substance is administered daily in graduated doses to groups of animals for most of their lifespan to observe the development of neoplastic lesions.[13]

  • Test Animals: Rats and mice are commonly used. Both sexes are required.

  • Procedure:

    • At least three dose levels and a concurrent control group are used.

    • The highest dose should be high enough to elicit signs of minimal toxicity without substantially altering the normal lifespan.

    • The duration of the study is typically 24 months for rats and 18-24 months for mice.

    • Animals are observed daily for clinical signs of toxicity and the development of palpable masses.

    • Body weight and food consumption are recorded regularly.

    • Complete gross necropsy is performed on all animals.

    • Histopathological examination of all organs and tissues is conducted.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.[11]

  • Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537 or TA97a, and TA102 or E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

    • The test substance is mixed with the bacterial culture and either poured directly onto minimal agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicity Screening Test - OECD 421
  • Principle: This screening test provides initial information on the potential effects of a substance on reproduction and development.[10]

  • Test Animals: Rats are typically used.

  • Procedure:

    • The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.

    • At least three dose levels and a control group are used.

    • Observations include effects on mating performance, fertility, length of gestation, parturition, and lactation.

    • The offspring are examined for viability, growth, and any developmental abnormalities.

    • A gross necropsy and histopathology of reproductive organs are performed on the parental animals.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Photosystem II

Terbuthylazine acts by inhibiting the photosynthetic electron transport chain in plants at Photosystem II (PSII). It binds to the D1 protein of the PSII reaction center, at the binding site of the secondary quinone electron acceptor (QB). This blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby inhibiting ATP and NADPH production, which are essential for CO2 fixation.

G Light Light PSII Photosystem II (PSII) Light->PSII Light Energy QA QA PSII->QA Electron Transfer QB QB QA->QB Electron Transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone Terbuthylazine Terbuthylazine Terbuthylazine->Inhibition Inhibition->QB Blocks Binding Site

Caption: Inhibition of Photosystem II electron transport by Terbuthylazine.

Metabolic Pathway of Terbuthylazine

The metabolism of Terbuthylazine in various organisms, including soil microbes and plants, proceeds primarily through two main pathways: N-dealkylation and hydroxylation.

G Terbuthylazine Terbuthylazine DET Desethyl-terbuthylazine (DET) Terbuthylazine->DET N-de-ethylation DIAT Des-tert-butyl-terbuthylazine Terbuthylazine->DIAT N-de-tert-butylation Hydroxy Hydroxy-terbuthylazine Terbuthylazine->Hydroxy Hydroxylation Diamino Diamino-chloro-triazine DET->Diamino N-de-tert-butylation DIAT->Diamino N-de-ethylation DET_Hydroxy Desethyl-hydroxy-terbuthylazine Hydroxy->DET_Hydroxy N-de-ethylation DIAT_Hydroxy Des-tert-butyl-hydroxy-terbuthylazine Hydroxy->DIAT_Hydroxy N-de-tert-butylation

Caption: Major metabolic pathways of Terbuthylazine.

Experimental Workflow: Ames Test

The Ames test is a standard in vitro assay for assessing the mutagenic potential of a chemical. The workflow involves exposing bacterial strains to the test substance and observing for reverse mutations.

G cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis TestSubstance Test Substance (various concentrations) WithS9 Incubate with S9 TestSubstance->WithS9 WithoutS9 Incubate without S9 TestSubstance->WithoutS9 Bacteria Bacterial Strains (e.g., Salmonella typhimurium) Bacteria->WithS9 Bacteria->WithoutS9 S9 S9 Metabolic Activation Mix S9->WithS9 Plate Plate on Minimal Glucose Agar WithS9->Plate WithoutS9->Plate Incubate Incubate (48-72 hours) Plate->Incubate Count Count Revertant Colonies Incubate->Count Evaluate Evaluate Mutagenicity Count->Evaluate

Caption: General experimental workflow for the Ames test.

Conclusion

Terbuthylazine has a well-characterized toxicological profile, demonstrating low acute toxicity but concerns for aquatic ecosystems due to its high toxicity to algae. It is not considered to be genotoxic or carcinogenic. Reproductive and developmental effects are only observed at maternally toxic doses.

While specific toxicological data for deuterated Terbuthylazine are not available, based on the principles of the kinetic isotope effect, its toxicological properties are expected to be qualitatively similar to the parent compound. Any differences would likely be quantitative, potentially affecting the rate of metabolism and overall exposure. For researchers using deuterated Terbuthylazine as an analytical standard, it is reasonable to handle it with the same precautions as the non-deuterated form. This guide provides a foundational understanding for professionals engaged in the risk assessment and safe handling of Terbuthylazine and its deuterated analog.

References

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Terbuthylazine-d5 in Organic Solvents This technical guide provides comprehensive information on the solubility of Terbuthylazine-d5 in various organic solvents. Terbuthyl...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Terbuthylazine-d5 in Organic Solvents

This technical guide provides comprehensive information on the solubility of Terbuthylazine-d5 in various organic solvents. Terbuthylazine-d5, a deuterated form of the triazine herbicide Terbuthylazine, is frequently utilized as an internal standard in quantitative analytical methods like GC-MS or LC-MS for monitoring the parent compound in environmental and biological samples.[1] Understanding its solubility is critical for the preparation of accurate stock solutions, ensuring reliable experimental outcomes in residue analysis, environmental fate studies, and metabolism research.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property essential for its handling and application in a laboratory setting. Below is a summary of available quantitative solubility data for Terbuthylazine-d5 and its non-deuterated analog, Terbuthylazine. Data has been standardized to milligrams per milliliter (mg/mL) for ease of comparison.

Table 1: Solubility of Terbuthylazine-d5 in Selected Organic Solvents

Organic SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 30127.80Use of newly opened, non-hygroscopic DMSO is recommended.[1]
Dimethylformamide (DMF)≥ 30127.80[1]
Ethanol≥ 14.26[1]

"≥" indicates that the substance is soluble at this concentration, but the saturation point was not determined.[1]

Table 2: Solubility of Terbuthylazine (Non-deuterated) in Various Organic Solvents

Organic SolventSolubility (mg/mL)Temperature (°C)
Acetone4125
Dimethyl Sulfoxide (DMSO)~ 30Not Specified
Dimethylformamide (DMF)~ 30 (as 40 g/L)Not Specified[2]
Ethanol1425
Ethanol~ 1Not Specified
Ethyl Acetate10Not Specified
Isopropanol10Not Specified
n-Octanol1225
Toluene10.4 (as 1.04 g/100ml )25
Xylene14.3Not Specified
Ethylene Glycol2.36 (as 0.236 g/100ml )25
n-Hexane0.3625

Experimental Protocols for Solubility Determination

Determining the solubility of a compound like Terbuthylazine-d5 requires a precise and systematic approach. The "flask method" is a commonly accepted technique for substances with solubilities greater than 10⁻² g/L.[3] This method involves achieving a saturated solution at a specific temperature and then quantifying the dissolved solute.

I. Materials and Equipment
  • Solute: Terbuthylazine-d5 (solid, high purity)

  • Solvents: High-purity grade organic solvents of interest (e.g., DMSO, Ethanol, Acetonitrile)

  • Apparatus:

    • Analytical balance

    • Glass vials or flasks with screw caps

    • Thermostatically controlled shaker or water bath

    • Vortex mixer and sonicator

    • Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved particles

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

II. Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of Terbuthylazine-d5.

G cluster_prep cluster_equilibration cluster_analysis prep 1. Preparation weigh Weigh excess Terbuthylazine-d5 add_solvent Add precise volume of organic solvent weigh->add_solvent equilibration 2. Equilibration add_solvent->equilibration shake Seal and agitate at constant temperature (e.g., 24-48h) settle Allow undissolved solid to settle shake->settle analysis 3. Analysis settle->analysis sample Extract aliquot of the supernatant filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample for quantification filter->dilute quantify Quantify concentration via HPLC or LC-MS dilute->quantify

Caption: Experimental workflow for determining the solubility of Terbuthylazine-d5.

III. Step-by-Step Procedure
  • Preparation of the Sample Mixture:

    • Add an excess amount of solid Terbuthylazine-d5 to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.[4]

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).[2]

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

    • After agitation, allow the vial to stand at the same constant temperature to let the undissolved solid material settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification:

    • Prepare a series of calibration standards of Terbuthylazine-d5 with known concentrations.

    • Analyze the calibration standards and the diluted sample using a specific and validated analytical method. High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is a suitable technique.[5][6] For higher sensitivity and specificity, LC coupled with tandem mass spectrometry (LC-MS/MS) can be employed.[7]

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution by accounting for the dilution factor. This final value represents the solubility of Terbuthylazine-d5 in the specific solvent at the tested temperature.

References

Exploratory

Commercially available sources of Terbuthylazine-d5 analytical standard

An In-Depth Technical Guide to Commercially Available Sources of Terbuthylazine-d5 Analytical Standard For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standa...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Commercially Available Sources of Terbuthylazine-d5 Analytical Standard

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical testing. Terbuthylazine-d5, the deuterated analog of the herbicide Terbuthylazine, serves as an excellent internal standard for mass spectrometry-based analyses, mitigating matrix effects and compensating for analyte loss during sample preparation. This guide provides a comprehensive overview of the commercially available sources of Terbuthylazine-d5, along with a representative experimental protocol for its use in quantitative analysis.

Commercially Available Terbuthylazine-d5 Analytical Standards

A variety of chemical suppliers offer Terbuthylazine-d5 analytical standards. The following table summarizes the key quantitative data for products from several prominent vendors, allowing for an easy comparison of their specifications.

VendorProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayFormat
Sigma-Aldrich (Supelco) Terbuthylazine-(ethyl-d5)222986-60-9C₉D₅H₁₁ClN₅234.74≥98.0% (GC)Neat
LGC Standards (Dr. Ehrenstorfer) Terbuthylazine D5 (ethyl D5)222986-60-9C₉²H₅H₁₁ClN₅234.74Not specifiedNeat
LGC Standards (CDN Isotopes) Terbuthylazine-d5 (ethyl-d5)222986-60-9C₉²H₅H₁₁ClN₅234.7499 atom % D, min 98% Chemical PurityNeat
A Chemtek Terbuthylazine-d5 (ethyl-d5)222986-60-9C₉H₁₁D₅ClN₅234.7498+%Solid
MedChemExpress Terbuthylazine-d5222986-60-9C₉H₁₁D₅ClN₅234.74Not specifiedSolid
CRM LABSTANDARD Terbuthylazine-D5 solution222986-60-9C₉D₅H₁₁ClN₅234.74100.00 mg/lSolution in Acetone

Representative Experimental Protocol: Quantitative Analysis of Terbuthylazine using Terbuthylazine-d5 Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Terbuthylazine in a given matrix (e.g., water, soil, or biological samples) using Terbuthylazine-d5 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for pesticide analysis using isotope dilution mass spectrometry.

Standard and Sample Preparation
  • Primary Stock Solution of Terbuthylazine: Prepare a stock solution of non-labeled Terbuthylazine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Internal Standard Stock Solution: Prepare a stock solution of Terbuthylazine-d5 at a concentration of 1 mg/mL in the same solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Terbuthylazine primary stock solution. Each calibration standard should be fortified with the Terbuthylazine-d5 internal standard at a constant concentration.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) method is described below:

    • Homogenize the sample if necessary.

    • Spike the sample with a known amount of the Terbuthylazine-d5 internal standard solution.

    • Extract the sample with an appropriate solvent (e.g., acetonitrile or a QuEChERS pouch).

    • Centrifuge the sample and collect the supernatant.

    • Clean up the extract using an SPE cartridge (e.g., C18 or a specialized pesticide cleanup cartridge).

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/water mixture).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for triazine analysis.

    • Mobile Phase: A gradient elution with water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is typical.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for Terbuthylazine.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Terbuthylazine: Monitor at least two transitions, for example, the precursor ion [M+H]⁺ and its characteristic product ions.

      • Terbuthylazine-d5: Monitor the corresponding precursor ion [M+H]⁺ (with a +5 Da shift) and its product ions.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of Terbuthylazine to the peak area of Terbuthylazine-d5 against the concentration of the Terbuthylazine calibration standards.

  • Determine the concentration of Terbuthylazine in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using a deuterated internal standard like Terbuthylazine-d5.

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Matrix (e.g., water, soil) spike Spike Sample with Internal Standard sample->spike is_stock Terbuthylazine-d5 Stock Solution is_stock->spike cal_standards Prepare Calibration Standards with IS is_stock->cal_standards analyte_stock Terbuthylazine Stock Solution analyte_stock->cal_standards extract Extraction (e.g., SPE, QuEChERS) spike->extract cleanup Extract Cleanup extract->cleanup lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms cal_standards->lcms calibration Generate Calibration Curve (Area Ratio vs. Conc.) lcms->calibration quantification Quantify Analyte in Samples lcms->quantification calibration->quantification result Result quantification->result Final Concentration

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the primary logical relationship is the analytical workflow. The provided Graphviz diagram illustrates this workflow, from sample and standard preparation through instrumental analysis to data processing and the final result. There are no biological signaling pathways directly associated with the analytical standard itself. The core principle is the use of an isotopically labeled analog to ensure accurate quantification by correcting for variations in sample processing and instrument response. The stable isotope dilution method is a robust and widely accepted technique in analytical chemistry for achieving the highest accuracy and precision in quantitative analysis.[1]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a critical practice for achieving accur...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a critical practice for achieving accurate and precise results. This is particularly true in complex matrices such as environmental, food, and biological samples, where matrix effects can significantly impact analytical measurements. Terbuthylazine-d5, the deuterium-labeled analog of the widely used herbicide terbuthylazine, serves as an excellent internal standard for the quantification of terbuthylazine and other related triazine pesticides. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.

This document provides detailed application notes and protocols for the use of Terbuthylazine-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Principle of Internal Standardization

The core principle of using an internal standard is to add a known concentration of a compound (in this case, Terbuthylazine-d5) to all samples, calibration standards, and quality controls. The internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, variations in sample injection volume, matrix effects (ion suppression or enhancement), and instrument response can be normalized.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Matrix (e.g., Water, Soil, Food) Spiked_Sample Sample + Terbuthylazine-d5 (Internal Standard) Sample->Spiked_Sample Spiking LC LC Separation Analyte and IS co-elute Spiked_Sample->LC MS MS Detection Separate m/z for Analyte and IS LC->MS Ratio Calculate Response Ratio (Analyte/IS) MS->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (e.g., 1 mg/mL):

  • Accurately weigh approximately 10 mg of Terbuthylazine and Terbuthylazine-d5 reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and bring to volume. Sonicate if necessary to ensure complete dissolution.

  • Store stock solutions at -20°C in amber vials. These solutions are typically stable for at least 6 months.

1.2. Intermediate Standard Solutions (e.g., 10 µg/mL):

  • Prepare intermediate solutions by diluting the stock solutions with methanol or a suitable solvent mixture (e.g., methanol:water, 50:50, v/v).

1.3. Working Calibration Standards:

  • Prepare a series of calibration standards by spiking the appropriate matrix extract (or solvent for a solvent-based curve) with the intermediate solution of Terbuthylazine to achieve a desired concentration range (e.g., 0.1 to 100 ng/mL).

  • Spike each calibration standard with a constant concentration of Terbuthylazine-d5 internal standard (e.g., 10 ng/mL).

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for water and olive oil samples.

2.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of triazine herbicides from drinking or environmental water samples.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through an Oasis HLB SPE cartridge (or equivalent).

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Acidify the water sample (e.g., 250 mL) with formic acid.

    • Add a known amount of Terbuthylazine-d5 solution to the sample.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution:

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes with two 3 mL aliquots of a suitable solvent such as ethyl acetate or acetonitrile.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.2. Olive Oil Samples: Liquid-Liquid Extraction (LLE) followed by Matrix Solid-Phase Dispersion (MSPD) [1]

  • Liquid-Liquid Extraction:

    • Weigh 5 g of the olive oil sample into a separatory funnel.

    • Add 15 mL of petroleum ether (saturated with acetonitrile) and the Terbuthylazine-d5 internal standard.

    • Add 25 mL of acetonitrile (saturated with petroleum ether) and shake vigorously.

    • Collect the acetonitrile phase (bottom layer). Repeat the extraction with another 25 mL of acetonitrile.

    • Combine the acetonitrile extracts.

  • Matrix Solid-Phase Dispersion:

    • Homogenize the combined acetonitrile extract with 2 g of aminopropyl-bonded silica until a fine powder is obtained.[1]

    • Transfer this mixture to a column containing 2 g of Florisil.[1]

    • Elute the analytes with 10 mL of acetonitrile.[1]

  • Reconstitution:

    • Evaporate the eluate to near dryness.[1]

    • Reconstitute in 1 mL of acetonitrile:water (1:1, v/v).[1]

    • Filter through a 0.45 µm filter before LC-MS/MS analysis.[1]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Sample Collection spike Spike with Terbuthylazine-d5 start->spike extraction Extraction (SPE or LLE/MSPD) spike->extraction evap Evaporation extraction->evap reconst Reconstitution evap->reconst lcms LC-MS/MS Analysis reconst->lcms peak_int Peak Integration (Analyte & IS) lcms->peak_int cal_curve Generate Calibration Curve (Response Ratio vs. Conc.) peak_int->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for sample analysis using Terbuthylazine-d5.

LC-MS/MS Method

The following parameters are a general guideline and may require optimization for specific instruments and applications.

3.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40°C

3.2. Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 450°C
Nebulizer Gas Nitrogen, 35 - 55 psi
Collision Gas Argon

3.3. MRM Transitions

The following table provides example MRM transitions for Terbuthylazine and its deuterated internal standard. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Terbuthylazine230.1174.120 - 30
Terbuthylazine230.1118.130 - 40
Terbuthylazine-d5 235.1 179.1 20 - 30

Quantitative Data Summary

The following tables summarize typical quantitative performance data for methods utilizing Terbuthylazine-d5 as an internal standard.

Table 1: Method Validation Parameters in Water

AnalyteLinearity (R²)LOD (ng/L)LOQ (ng/L)Recovery (%)
Simazine>0.990.5 - 2.01.5 - 6.085 - 110
Atrazine>0.990.5 - 2.01.5 - 6.090 - 115
Propazine>0.990.5 - 2.01.5 - 6.088 - 112
Terbuthylazine>0.990.3 - 1.51.0 - 5.092 - 110

Table 2: Method Validation Parameters in Olive Oil [1]

AnalyteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)
Terbuthylazine>0.990.2 - 1.00.7 - 3.5>96

Conclusion

The use of Terbuthylazine-d5 as an internal standard provides a robust and reliable method for the quantitative analysis of terbuthylazine and other triazine herbicides in a variety of complex matrices. The protocols and data presented in these application notes demonstrate that with proper sample preparation and optimized LC-MS/MS conditions, high levels of accuracy, precision, and sensitivity can be achieved. The implementation of a deuterated internal standard is essential for mitigating matrix effects and ensuring the quality and defensibility of analytical data in research, regulatory monitoring, and safety assessment studies.

References

Application

Application Note: High-Throughput Analysis of Pesticide Residues Using Terbuthylazine-d5 as an Internal Standard by LC-MS/MS

Introduction The widespread use of pesticides in agriculture necessitates robust and reliable analytical methods to monitor their residues in food and environmental samples.[1][2] Terbuthylazine, a commonly used herbicid...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The widespread use of pesticides in agriculture necessitates robust and reliable analytical methods to monitor their residues in food and environmental samples.[1][2] Terbuthylazine, a commonly used herbicide, is among the many pesticides that require sensitive and accurate quantification to ensure consumer safety and environmental protection.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for multi-residue pesticide analysis due to its high selectivity, sensitivity, and ability to analyze a wide range of compounds in complex matrices.[1][3][4]

The use of isotopically labeled internal standards is crucial for achieving accurate quantification in LC-MS/MS analysis by compensating for matrix effects and variations in sample preparation and instrument response.[5] Terbuthylazine-d5, a deuterated analog of terbuthylazine, serves as an excellent internal standard for the analysis of terbuthylazine and other pesticides with similar physicochemical properties.[1][5] Its behavior during extraction, chromatography, and ionization closely mimics that of the native analyte, leading to improved precision and accuracy.[5] This application note provides a detailed protocol for the analysis of pesticide residues in various matrices using Terbuthylazine-d5 as an internal standard with LC-MS/MS.

Experimental Workflow

LC-MS/MS Pesticide Analysis Workflow Figure 1. Experimental Workflow for Pesticide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Food) Homogenization Homogenization (for solid samples) Sample->Homogenization Spiking Spiking with Terbuthylazine-d5 (IS) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS, SPE) Spiking->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Final_Extract Final Extract (Reconstitution) Cleanup->Final_Extract Injection LC Injection Final_Extract->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental Workflow for Pesticide Analysis.

Materials and Methods

Reagents and Standards

  • Terbuthylazine and other pesticide standards (≥98.0% purity)

  • Terbuthylazine-d5 (ethyl-d5) analytical standard (≥98.0% purity)[5]

  • Acetonitrile, Methanol, and Water (LC-MS grade)

  • Formic acid and Ammonium formate (LC-MS grade)

  • QuEChERS extraction salts and d-SPE cleanup kits

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with an appropriate volume of Terbuthylazine-d5 internal standard solution.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • Transfer the cleaned supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is typically performed on a C18 reversed-phase column.[7]

ParameterCondition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[3]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[8]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[8]
Flow Rate 0.4 mL/min[3]
Injection Volume 2-10 µL
Column Temperature 40 °C[8]
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Terbuthylazine230.1174.1118.1
Terbuthylazine-d5235.1179.1123.1

Results and Discussion

The use of Terbuthylazine-d5 as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to accurate and precise quantification of pesticide residues. The developed LC-MS/MS method demonstrates excellent linearity over a wide concentration range with correlation coefficients (r²) typically greater than 0.99.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides using this method.

AnalyteMatrixLOQ (µg/kg)Recovery (%)RSD (%)
TerbuthylazineApple1.095<10
AtrazineSpinach0.592<10
SimazineGrape0.598<15
PropazineTomato1.093<15

This application note presents a robust and reliable LC-MS/MS method for the quantification of pesticide residues in various matrices, utilizing Terbuthylazine-d5 as an internal standard. The detailed protocol, including sample preparation and instrumental analysis, provides a comprehensive guide for researchers and scientists in the field of food safety and environmental monitoring. The use of an isotopically labeled internal standard is demonstrated to be essential for achieving high accuracy and precision in complex sample matrices.

Detailed Experimental Protocol

1.0 Objective

To quantify pesticide residues in food and environmental samples using LC-MS/MS with Terbuthylazine-d5 as an internal standard.

2.0 Materials and Equipment

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Terbuthylazine standard, Terbuthylazine-d5 standard, other pesticide standards.

  • Consumables: 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL d-SPE tubes with PSA and MgSO₄, 0.22 µm syringe filters, LC vials.

  • Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, HPLC system, triple quadrupole mass spectrometer.

3.0 Standard Preparation

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each pesticide standard and Terbuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of mixed pesticide working standard solutions by diluting the primary stock solutions with methanol to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Terbuthylazine-d5 primary stock solution with methanol.

4.0 Sample Preparation (QuEChERS)

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with 100 µL of the 1 µg/mL Terbuthylazine-d5 internal standard working solution.

  • Add the QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rcf for 5 minutes.

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rcf for 5 minutes.

  • Transfer 4 mL of the cleaned extract to a clean tube.

  • Evaporate the extract to dryness at 40 °C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial.

5.0 LC-MS/MS Instrument Setup and Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase composition.

  • Set up the LC gradient and MS/MS acquisition method with the parameters specified in the "LC-MS/MS Analysis" and "MRM Transitions" tables.

  • Create a sequence table including calibration standards, quality control samples, and unknown samples.

  • Inject the samples for analysis.

6.0 Data Analysis and Quantification

  • Integrate the chromatographic peaks for all target analytes and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the samples using the regression equation from the calibration curve.

  • Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.

Signaling Pathway and Logical Relationship Diagram

Quantification_Logic Figure 2. Logic of Internal Standard Quantification cluster_processing Data Processing Analyte_Signal Analyte Peak Area Ratio Calculate Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal Terbuthylazine-d5 Peak Area IS_Signal->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: Logic of Internal Standard Quantification.

References

Method

Method development for Terbuthylazine detection in water samples

Application Note & Protocol Introduction Terbuthylazine is a triazine herbicide used to control a wide range of grass and broad-leaved weeds in various agricultural and non-agricultural settings.[1][2] Due to its potenti...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Terbuthylazine is a triazine herbicide used to control a wide range of grass and broad-leaved weeds in various agricultural and non-agricultural settings.[1][2] Due to its potential for environmental contamination, particularly of water sources, robust and sensitive analytical methods are required for its detection and quantification.[3][4] This document provides detailed application notes and protocols for two common methods for the determination of terbuthylazine in water samples: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

HPLC-MS/MS offers high sensitivity and selectivity, making it a confirmatory method for regulatory purposes.[5][6] ELISA, on the other hand, is a rapid and cost-effective screening tool suitable for high-throughput analysis of a large number of samples.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of terbuthylazine in water samples. The protocol involves sample preparation by solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by analysis using an HPLC system coupled to a triple quadrupole mass spectrometer.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB, 6 mL, 0.5 g) by passing 7.5 mL of a methanol:acetone mixture (3:2, v/v), followed by 7.5 mL of ultrapure water.[7] Do not allow the cartridge to dry out.

  • Sample Loading: Pass a 5 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. An internal standard, such as metolachlor (5 µg/mL), can be added to the sample before loading.[7]

  • Cartridge Washing: Wash the cartridge with 7.5 mL of deionized water to remove any polar impurities.[7]

  • Cartridge Drying: Dry the cartridge by applying a stream of nitrogen or air for 5 minutes.[7]

  • Elution: Elute the retained terbuthylazine from the cartridge with 5 mL of a methanol:acetone mixture (3:2, v/v).[7]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

2. HPLC-MS/MS Analysis

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse C18, 50 mm × 4.6 mm, 1.8 µm) is suitable for separation.[8][9]

  • Mobile Phase: A gradient elution using ultrapure water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[10]

  • Injection Volume: 20 µL.[10]

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the appropriate precursor and product ion transitions for terbuthylazine.

Data Presentation

Table 1: HPLC-MS/MS Method Parameters

ParameterValueReference
HPLC System
Analytical ColumnC18 reversed-phase (e.g., 50 mm × 4.6 mm, 1.8 µm)[8][9]
Mobile Phase AUltrapure water + 0.1% Formic Acid[10]
Mobile Phase BAcetonitrile + 0.1% Formic Acid[10]
Flow Rate0.5 mL/min
Injection Volume20 µL[10]
Column Temperature40 °C[8]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)[11]
Precursor Ion (m/z)230.1
Product Ion 1 (m/z)174.1
Product Ion 2 (m/z)96.1
Collision EnergyOptimized for the specific instrument

Table 2: Performance Characteristics of the HPLC-MS/MS Method

ParameterValueReference
Limit of Detection (LOD)0.01 mg/kg[8]
Limit of Quantification (LOQ)0.06 mg/kg[8]
Recovery81 - 92%[8][9]
Precision (RSD)< 15%[12]
Linearity (R²)> 0.99[8]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evap Evaporation & Reconstitution Elution->Evap HPLC HPLC Separation Evap->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: HPLC-MS/MS workflow for terbuthylazine analysis.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the principle of antigen-antibody reaction. A competitive ELISA format is commonly used for the detection of small molecules like terbuthylazine. This method is suitable for rapid screening of a large number of water samples, with positive samples typically confirmed by a chromatographic method.

Experimental Protocol

1. Reagent Preparation

  • Coating Buffer: Prepare a carbonate-bicarbonate buffer (pH 9.6).

  • Washing Buffer: Prepare a phosphate-buffered saline (PBS) solution containing 0.05% Tween 20 (PBST).

  • Blocking Buffer: Prepare a solution of 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibody and Enzyme Conjugate Solutions: Dilute the anti-terbuthylazine antibody and the enzyme-labeled secondary antibody in the blocking buffer to their optimal concentrations (determined by checkerboard titration).

  • Substrate Solution: Prepare the appropriate substrate solution for the enzyme used (e.g., TMB for horseradish peroxidase).

  • Stop Solution: Prepare a suitable stop solution (e.g., 2M H₂SO₄).

2. ELISA Procedure

  • Coating: Coat the wells of a 96-well microtiter plate with an appropriate concentration of terbuthylazine-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to block any non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add a mixture of the sample (or standard) and the anti-terbuthylazine antibody to the wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Enzyme Conjugate Incubation: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation

Table 3: Performance Characteristics of the ELISA Method

ParameterValueReference
Detection Limit~1 ng/L[13]
50% Inhibition (IC₅₀)90 ng/L[13]
Cross-reactivityLow for other s-triazines[13][14]

Logical Relationship Diagram

ELISA_Principle cluster_wells Microtiter Well Surface Coated_Ag Coated Terbuthylazine-Protein Conjugate Enzyme_Conj Enzyme-Labeled Secondary Antibody Coated_Ag->Enzyme_Conj Binds to primary antibody Free_Ag Free Terbuthylazine (in sample) Primary_Ab Anti-Terbuthylazine Antibody Free_Ag->Primary_Ab Primary_Ab->Coated_Ag Binds if no free terbuthylazine Substrate Substrate Enzyme_Conj->Substrate Catalyzes reaction Color Color Development (Signal) Substrate->Color Produces signal

References

Application

Application of Terbuthylazine-d5 in Environmental Monitoring Studies

Introduction Terbuthylazine-d5 is the deuterated form of Terbuthylazine, a widely used triazine herbicide. In environmental monitoring, the precise and accurate quantification of pesticide residues is crucial for assessi...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terbuthylazine-d5 is the deuterated form of Terbuthylazine, a widely used triazine herbicide. In environmental monitoring, the precise and accurate quantification of pesticide residues is crucial for assessing environmental contamination and ensuring regulatory compliance. Isotope-labeled internal standards, such as Terbuthylazine-d5, play a pivotal role in modern analytical chemistry, particularly in chromatographic and mass spectrometric methods.[1] The use of a deuterated analog as an internal standard is a highly effective technique to compensate for the loss of analyte during sample preparation and to correct for matrix effects in the analytical instrument, thereby significantly improving the accuracy and reliability of quantitative results.[1][2] Terbuthylazine-d5 is chemically identical to Terbuthylazine, but its increased mass allows it to be distinguished by a mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core application of Terbuthylazine-d5 is in isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotope-labeled standard (Terbuthylazine-d5) is added to the environmental sample prior to any sample preparation steps like extraction and cleanup.[1] Because Terbuthylazine-d5 has nearly identical physicochemical properties to the non-labeled Terbuthylazine, it behaves similarly throughout the entire analytical process. Any loss of the target analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, regardless of variations in recovery.[1]

Application Notes

Primary Use: Internal Standard for Quantitative Analysis

Terbuthylazine-d5 is primarily used as an internal standard for the quantification of Terbuthylazine and other related triazine herbicides in various environmental matrices. Its application is particularly prominent in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS).[2][3]

Key Advantages:

  • Enhanced Accuracy and Precision: By compensating for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer, Terbuthylazine-d5 significantly improves the accuracy and precision of the analytical results.[2]

  • Correction for Matrix Effects: Environmental samples such as soil, sediment, and wastewater are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer. As Terbuthylazine-d5 co-elutes with Terbuthylazine and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.[1][2]

  • Improved Method Robustness: The use of an isotope-labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.

Typical Applications in Environmental Monitoring:

  • Water Quality Assessment: Determining the concentration of Terbuthylazine in drinking water, surface water (rivers, lakes), and groundwater to ensure compliance with regulatory limits and to assess the impact of agricultural runoff.[4]

  • Soil and Sediment Analysis: Quantifying Terbuthylazine residues in agricultural soils to study its persistence, degradation, and potential for leaching into water bodies.[5][6]

  • Ecological Risk Assessment: Measuring Terbuthylazine concentrations in various environmental compartments to evaluate the potential risk to non-target organisms.

  • Food Safety: Analysis of Terbuthylazine residues in food products, such as olive oil, that may be contaminated through agricultural practices.[7]

Experimental Protocols

The following are generalized protocols based on methodologies described in various environmental monitoring studies.

Protocol 1: Determination of Triazine Herbicides in Water Samples by SPE and LC-MS/MS

This protocol is a composite of methods used for the analysis of endocrine-disrupting chemicals and herbicides, including Terbuthylazine, in aqueous samples.[4]

1. Preparation of Standards

  • Stock Standard Solution (1 g/L): Prepare a stock solution of native Terbuthylazine in methanol. Store in the dark at -20°C.

  • Internal Standard Stock Solution (100 µg/L): Prepare a stock solution of Terbuthylazine-d5 in methanol. Store in the dark at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a water-acetonitrile mixture (e.g., 80:20, v/v) to create calibration standards at various concentration levels.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Collect a 500 mL water sample.

  • Add a known amount of the Terbuthylazine-d5 internal standard solution to the water sample.

  • Condition a wide-spectrum polymer SPE cartridge.

  • Load the water sample onto the conditioned SPE cartridge at a constant flow rate.

  • Wash the cartridge to remove interferences.

  • Elute the analytes from the cartridge with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A gradient elution with water and acetonitrile, both often containing a small amount of an additive like formic acid to improve ionization.[9]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for triazines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Terbuthylazine and Terbuthylazine-d5.

4. Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the native Terbuthylazine to the peak area of Terbuthylazine-d5 against the concentration of the calibration standards.

  • Determine the concentration of Terbuthylazine in the sample by applying the peak area ratio from the sample to the calibration curve.

Protocol 2: Analysis of Terbuthylazine in Soil by QuEChERS and HPLC-UV

This protocol is adapted from a method for the determination of Terbuthylazine and S-Metolachlor in soil.[5][6] Although the original study did not explicitly use Terbuthylazine-d5, its incorporation as an internal standard is a standard practice for enhancing accuracy.

1. Preparation of Standards

  • Stock Solutions (in Acetonitrile): Prepare individual stock solutions of Terbuthylazine and Terbuthylazine-d5 in acetonitrile.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range.

2. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene tube.

  • Add a known amount of the Terbuthylazine-d5 internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for analysis.

3. Instrumental Analysis (HPLC-UV)

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Agilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 μm).[6]

    • Mobile Phase: Isocratic elution with a mixture of ultrapure water and acetonitrile (e.g., 55:45, v/v).[6]

    • Detection: UV detector set at an appropriate wavelength for Terbuthylazine (e.g., 220 nm).[10]

4. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of Terbuthylazine to the peak area of the internal standard (if using an LC-MS detector) or simply the peak area of Terbuthylazine against concentration for HPLC-UV. The addition of the internal standard in the HPLC-UV method helps to control for variations in injection volume.

Data Presentation

The following tables summarize typical quantitative data from environmental monitoring studies utilizing methods where Terbuthylazine-d5 would be an appropriate internal standard.

Table 1: Method Performance for Analysis of Endocrine Disruptors in Water by SPE and LC-MS/MS [4]

ParameterValue
Limits of Quantitation (LOQ)0.1 - 20.0 ng/L
Recoveries80.1 - 110.2%
Linearity (R²)> 0.99
Intrabatch Precision (RSD)< 17.8%
Interbatch Precision (RSD)< 20.0%
Accuracy (Mean Recovery)83.1 - 108.4%

Table 2: Validation Data for Terbuthylazine Analysis in Soil by QuEChERS and HPLC-UV [6]

ParameterValue
Linearity (R²)0.9996
Mean Recoveries81 - 92%
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.06 mg/kg

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water or Soil) add_is Spike with Terbuthylazine-d5 (IS) sample->add_is extraction Extraction (SPE or QuEChERS) add_is->extraction cleanup Cleanup & Concentration extraction->cleanup final_extract Final Extract cleanup->final_extract lc_ms LC-MS/MS or GC/MS Analysis final_extract->lc_ms peak_integration Peak Area Integration (Analyte and IS) lc_ms->peak_integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration quantification Quantification of Terbuthylazine calibration->quantification

Caption: General workflow for the quantitative analysis of Terbuthylazine in environmental samples using Terbuthylazine-d5 as an internal standard.

signaling_pathway cluster_process Isotope Dilution Principle start Initial Sample (Unknown Analyte Conc.) add_is Add Known Amount of Terbuthylazine-d5 start->add_is processing Sample Preparation (Extraction, Cleanup) Potential for Analyte Loss add_is->processing analysis MS Analysis (Measure Analyte/IS Ratio) processing->analysis result Accurate Quantification (Corrected for Loss) analysis->result

Caption: Logical relationship of the isotope dilution method for accurate quantification.

References

Method

Application Note: Preparation of Terbuthylazine-d5 Standard Solutions for Calibration Curves in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction This application note provides a detailed protocol for the preparation of Terbuthylazine-d5 standard solutions for the generation of calibratio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the preparation of Terbuthylazine-d5 standard solutions for the generation of calibration curves. Terbuthylazine is a widely used herbicide, and its monitoring in environmental and biological matrices is crucial for assessing environmental impact and human exposure. The use of a stable isotope-labeled internal standard, such as Terbuthylazine-d5, is a robust analytical technique that corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification by mass spectrometry (GC-MS or LC-MS/MS).

This document outlines the necessary materials, step-by-step procedures for preparing stock and working standard solutions, and recommended storage conditions. The provided protocols are intended to serve as a guide for researchers in environmental science, food safety, and toxicology.

Materials and Reagents

  • Analytical Standard: Terbuthylazine-d5 (neat solid, ≥98% purity)

  • Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Acetone (Analytical grade)

  • Glassware:

    • Class A volumetric flasks (1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)

    • Calibrated micropipettes and sterile, disposable tips

    • Amber glass vials with PTFE-lined screw caps

  • Equipment:

    • Analytical balance (readable to at least 0.01 mg)

    • Vortex mixer

    • Ultrasonic bath

Experimental Protocols

Preparation of Terbuthylazine-d5 Primary Stock Solution (100 µg/mL)

This primary stock solution will serve as the basis for all subsequent dilutions.

  • Weighing the Standard: Accurately weigh approximately 1.0 mg of the neat Terbuthylazine-d5 analytical standard onto a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small volume of methanol (approximately 5 mL) to the flask. Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the standard is completely dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration of the primary stock solution based on the actual weight of the standard.

    • Formula:Exact Concentration (µg/mL) = (Weight of Standard (mg) / 10 mL) * 1000 µg/mg

  • Storage: Transfer the primary stock solution to an amber glass vial with a PTFE-lined screw cap. Label the vial clearly with the compound name, exact concentration, solvent, preparation date, and initials of the preparer. Store the solution at -20°C.[1]

Preparation of Terbuthylazine-d5 Working Stock Solution (10 µg/mL)

This intermediate dilution is used to prepare the final calibration standards.

  • Pipetting: Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL Terbuthylazine-d5 primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the 10 mL mark with the desired final solvent (e.g., acetonitrile or methanol).

  • Homogenization: Cap the flask and vortex thoroughly.

  • Storage: Transfer the working stock solution to a labeled amber glass vial and store at -20°C.

Preparation of Calibration Curve Standards

The following protocol describes the preparation of a series of calibration standards ranging from 0.1 ng/mL to 10 ng/mL. These concentrations are suitable for many environmental water and soil analysis methods. The final volume of each standard is 1 mL.

  • Labeling: Label a set of amber glass vials for each calibration level.

  • Serial Dilution: Perform serial dilutions from the 10 µg/mL working stock solution as detailed in the table below. Add the specified volume of the working stock solution to a volumetric flask and dilute with the final solvent to the indicated volume to create intermediate standards. Then, use these intermediate standards to prepare the final calibration standards.

  • Final Spiking: For analysis, a small, fixed volume of each calibration standard is typically added to a constant volume of the sample extract or a blank matrix to create the final calibration curve points that will be injected into the analytical instrument.

Data Presentation

The following tables summarize the quantitative data for the preparation of the Terbuthylazine-d5 standard solutions.

Table 1: Preparation of Primary and Working Stock Solutions
Parameter Value
Analyte Terbuthylazine-d5
Purity of Neat Standard ≥98%
Primary Stock Solution Concentration 100 µg/mL
Solvent for Primary Stock Methanol
Working Stock Solution Concentration 10 µg/mL
Solvent for Working Stock Acetonitrile or Methanol
Storage Temperature -20°C
Table 2: Serial Dilution Scheme for Calibration Curve Standards
Calibration Level Final Concentration (ng/mL) Source Solution Volume of Source Solution (µL) Final Volume (mL)
10.110 µg/mL Working Stock10100 (Intermediate) -> 10 µL of intermediate into 1 mL
20.510 µg/mL Working Stock50100 (Intermediate) -> 10 µL of intermediate into 1 mL
31.010 µg/mL Working Stock1010 (Intermediate) -> 10 µL of intermediate into 1 mL
42.510 µg/mL Working Stock2510 (Intermediate) -> 10 µL of intermediate into 1 mL
55.010 µg/mL Working Stock5010 (Intermediate) -> 10 µL of intermediate into 1 mL
610.010 µg/mL Working Stock101 (Final)

Stability and Storage

Proper storage of standard solutions is critical to maintain their integrity and ensure the accuracy of analytical results.

  • Stock Solutions: The primary and working stock solutions of Terbuthylazine-d5 in methanol or acetonitrile should be stored in tightly sealed amber glass vials at -20°C to minimize solvent evaporation and protect from light. Under these conditions, the solutions are expected to be stable for at least 6 months.[1]

  • Calibration Standards: Freshly prepared calibration standards should be used for each analytical run. If stored, they should be kept at 4°C for no longer than one week.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of Terbuthylazine-d5 standard solutions for generating a calibration curve.

G cluster_0 Preparation of Stock Solutions cluster_1 Preparation of Calibration Curve Standards cluster_2 Analysis neat Neat Terbuthylazine-d5 Standard weigh Weigh 1.0 mg of Standard neat->weigh dissolve Dissolve in 10 mL Methanol weigh->dissolve primary_stock Primary Stock Solution (100 µg/mL) dissolve->primary_stock dilute_primary Dilute 1 mL of Primary Stock to 10 mL primary_stock->dilute_primary working_stock Working Stock Solution (10 µg/mL) dilute_primary->working_stock serial_dilution Perform Serial Dilutions from Working Stock working_stock->serial_dilution cal_standards Calibration Standards (0.1 - 10 ng/mL) serial_dilution->cal_standards spike Spike into Sample Extracts or Blanks cal_standards->spike analysis LC-MS/MS or GC-MS Analysis spike->analysis cal_curve Generate Calibration Curve analysis->cal_curve

Caption: Workflow for the preparation of Terbuthylazine-d5 calibration standards.

References

Application

Application Notes and Protocols for the GC-MS Analysis of Terbuthylazine-d5

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of Terbuthylazine using Gas Chromatography-Mass Spectrometry (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Terbuthylazine using Gas Chromatography-Mass Spectrometry (GC-MS) with Terbuthylazine-d5 as an internal standard. The methodologies outlined are intended for the accurate and precise determination of Terbuthylazine in environmental water samples.

Introduction

Terbuthylazine is a widely used herbicide for the control of broad-leaved and grassy weeds in a variety of crops. Due to its potential for environmental contamination, particularly in water sources, robust and sensitive analytical methods are required for its monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues. The use of a deuterated internal standard, such as Terbuthylazine-d5, is crucial for achieving high accuracy and precision by compensating for variations in sample preparation and instrument response.[1] This application note details a validated GC-MS method for the analysis of Terbuthylazine in water samples, incorporating solid-phase extraction (SPE) for sample clean-up and concentration.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetone, Dichloromethane (DCM), Methanol, Ethyl Acetate (all pesticide residue grade or higher).

  • Standards: Terbuthylazine (analytical standard), Terbuthylazine-d5 (internal standard).

  • Reagent Water: Deionized or distilled water, free of interfering substances.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).

  • Anhydrous Sodium Sulfate: ACS grade, heated at 400°C for 4 hours to remove organic contaminants.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Terbuthylazine and Terbuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solutions with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (IS) Spiking Solution (10 µg/mL): Dilute the Terbuthylazine-d5 primary stock solution with acetone to a concentration of 10 µg/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Preservation: Collect 1-liter water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen or air for 10-15 minutes.

  • Elution: Elute the trapped analytes from the cartridge with 10 mL of a dichloromethane-acetone (1:1, v/v) mixture.[1]

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.

  • Internal Standard Addition and Final Volume Adjustment: Add a known amount (e.g., 10 µL) of the 10 µg/mL Terbuthylazine-d5 internal standard spiking solution to the concentrated extract. Adjust the final volume to 1 mL with ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended and can be adapted based on the specific instrumentation used.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C[1]
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of Terbuthylazine and its deuterated internal standard.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Terbuthylazine~8.43[2]214[3]229[3]173[3]
Terbuthylazine-d5Should be similar to Terbuthylazine219234178
Method Performance
ParameterValue
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.03 - 0.3 µg/L
Recovery93 - 103%[2]
Linearity (R²)> 0.99

Note: LOD, LOQ, and recovery values are dependent on the matrix and specific experimental conditions and should be determined by each laboratory.

Visualization

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the GC-MS determination of Terbuthylazine in water samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection SPE_Condition 2. SPE Cartridge Conditioning Sample_Load 3. Sample Loading SPE_Condition->Sample_Load SPE_Dry 4. Cartridge Drying Sample_Load->SPE_Dry Elution 5. Analyte Elution SPE_Dry->Elution Concentration 6. Concentration & Drying Elution->Concentration IS_Spike 7. Internal Standard Spiking Concentration->IS_Spike GC_Injection 8. GC Injection IS_Spike->GC_Injection Separation 9. Chromatographic Separation GC_Injection->Separation Detection 10. Mass Spectrometric Detection Separation->Detection Integration 11. Peak Integration Detection->Integration Quantification 12. Quantification Integration->Quantification Reporting 13. Reporting Results Quantification->Reporting Internal_Standard_Quantification Analyte_Response Analyte Peak Area (Terbuthylazine) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (Terbuthylazine-d5) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration Ratio) Response_Ratio->Calibration_Curve Final_Concentration Analyte Concentration in Sample Calibration_Curve->Final_Concentration

References

Method

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Terbuthylazine and its Deuterated Internal Standard, Terbuthylazine-d5

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the herbicide Terbuthylazine and its deuterated internal standard, Terbuthylazine-d5. The described protocol is applicable for the analysis of these compounds in various matrices, which is a critical aspect of environmental monitoring and toxicology studies. The method utilizes a reversed-phase C18 column with a gradient elution, providing excellent resolution and peak shape for both analytes. This document provides a comprehensive experimental protocol, tabulated chromatographic conditions, and a visual representation of the analytical workflow.

Introduction

Terbuthylazine is a widely used herbicide for the control of broadleaf and grassy weeds in a variety of crops. Due to its persistence in the environment, monitoring its levels in soil, water, and biological samples is of significant importance. The use of a deuterated internal standard, such as Terbuthylazine-d5, is a common and effective practice in analytical chemistry to ensure the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.[1][2] This application note presents a validated HPLC method for the simultaneous determination of Terbuthylazine and Terbuthylazine-d5.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1100/1200 series HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a mass spectrometer (MS).

  • Chromatographic Column: A reversed-phase C18 column is recommended for this separation.[3][4] Specific examples include a Symmetry C18 column (4.6 mm × 150 mm, 5 µm particle size) or a Qualisil BDS C18 column (250 x 4.6 mm, 5µ).[3][4]

  • Reagents and Standards:

    • Terbuthylazine and Terbuthylazine-d5 analytical standards of high purity (≥98%).

    • HPLC-grade acetonitrile and water.

    • Formic acid or acetic acid (optional, for mobile phase modification).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of Terbuthylazine and Terbuthylazine-d5. These conditions have been synthesized from established methods for Terbuthylazine analysis.[3][4]

ParameterCondition
Column Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 65% A / 35% B, hold for 18 minutes. Alternatively, an isocratic elution of 80:20 (v/v) Acetonitrile:Water can be used.[4]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 25 °C[3]
Injection Volume 5-20 µL[3]
Detection Wavelength 220 nm[4]
Internal Standard Terbuthylazine-d5[1]

Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Terbuthylazine and Terbuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve the standards in methanol and bring to volume. Store these solutions at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase. The concentration range should be selected based on the expected concentration of the analyte in the samples. A typical calibration curve might range from 0.05 to 1.5 µg/mL.[3]

  • Internal Standard Spiking: Spike a known concentration of Terbuthylazine-d5 working solution into all calibration standards and samples to achieve a final concentration within the linear range of the assay.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., water, soil, biological fluids). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is often employed to extract and clean up the analytes from complex matrices.[5][6]

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Subsequently, inject the prepared samples. It is good practice to inject a quality control (QC) sample at regular intervals to monitor system performance.

  • Data Acquisition: Acquire the chromatograms and integrate the peak areas for Terbuthylazine and Terbuthylazine-d5.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Terbuthylazine to the peak area of Terbuthylazine-d5 against the concentration of Terbuthylazine for the calibration standards.

  • Quantification: Determine the concentration of Terbuthylazine in the samples by interpolating the peak area ratio of the sample from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Cleanup) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Terbuthylazine Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of Terbuthylazine.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the separation and quantification of Terbuthylazine and its deuterated internal standard, Terbuthylazine-d5. The use of a C18 reversed-phase column with a gradient elution ensures excellent chromatographic performance. This method is suitable for routine analysis in environmental and toxicological laboratories. The provided protocol and workflow diagram offer a clear guide for researchers and analysts in the field.

References

Technical Notes & Optimization

Troubleshooting

Overcoming matrix effects in Terbuthylazine analysis with Terbuthylazine-d5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Terbuthylazine, with a focus on overcoming m...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Terbuthylazine, with a focus on overcoming matrix effects using its deuterated internal standard, Terbuthylazine-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Terbuthylazine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In Terbuthylazine analysis, this can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1] For instance, complex matrices like olive oil, soil extracts, or biological fluids contain numerous endogenous components that can interfere with the ionization of Terbuthylazine in the mass spectrometer source, leading to unreliable results.[2][3]

Q2: How does using Terbuthylazine-d5 help in overcoming matrix effects?

A2: Terbuthylazine-d5 is an isotopically labeled internal standard (ILIS) for Terbuthylazine.[4][5] It is chemically identical to Terbuthylazine but has a higher mass due to the replacement of five hydrogen atoms with deuterium.[4] When spiked into a sample, Terbuthylazine-d5 co-elutes with the native Terbuthylazine and experiences the same matrix effects.[5] By using the ratio of the analyte signal to the internal standard signal for quantification, any signal suppression or enhancement affecting both compounds is effectively canceled out. This technique, known as isotope dilution mass spectrometry (IDMS), significantly improves the accuracy and precision of the analysis.[5]

Q3: When should I add the Terbuthylazine-d5 internal standard to my samples?

A3: The Terbuthylazine-d5 internal standard should be added to your samples as early as possible in the sample preparation workflow.[4] This ensures that the internal standard undergoes the same extraction, cleanup, and potential losses as the analyte, thereby accurately correcting for any variability in the entire analytical process.

Q4: Can I use other internal standards for Terbuthylazine analysis?

A4: While other structurally similar compounds can be used as internal standards, an isotopically labeled analog like Terbuthylazine-d5 is the most effective choice. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves in the same manner during sample preparation and analysis, which is crucial for accurately compensating for matrix effects.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for Terbuthylazine and/or Terbuthylazine-d5 1. Incompatible mobile phase pH.2. Column contamination or degradation.3. Inappropriate injection solvent.1. Adjust the mobile phase pH. Terbuthylazine is a triazine herbicide, and a slightly acidic mobile phase often improves peak shape.2. Flush the column with a strong solvent or replace it if necessary.3. Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid solvent effects.
High Variability in Terbuthylazine-d5 Response 1. Inconsistent addition of the internal standard.2. Degradation of the internal standard in the sample or stock solution.3. Issues with the autosampler.1. Use a calibrated pipette and ensure consistent pipetting technique when adding the internal standard.2. Check the stability of the Terbuthylazine-d5 stock solution and store it properly at 2-8°C.[5] Prepare fresh working solutions regularly.3. Check the autosampler for leaks, bubbles, and correct injection volume.
Significant Signal Suppression Even with Internal Standard 1. Overly complex or "dirty" sample matrix.2. Co-eluting interferences saturating the MS detector.3. Insufficient sample cleanup.1. Dilute the sample extract to reduce the concentration of matrix components.2. Optimize the chromatographic separation to better resolve Terbuthylazine from interfering compounds.3. Enhance the sample cleanup procedure. Consider using a more selective solid-phase extraction (SPE) sorbent or adding a cleanup step like dispersive SPE (dSPE).
Analyte Concentration Exceeds Calibration Range The concentration of Terbuthylazine in the sample is higher than the highest calibration standard.Dilute the sample with a blank matrix before adding the internal standard to ensure the analyte-to-internal standard ratio falls within the calibration curve.[6]

Data Presentation

The use of Terbuthylazine-d5 as an internal standard significantly improves the accuracy and precision of Terbuthylazine quantification by mitigating matrix effects. The following table summarizes typical performance data.

Table 1: Impact of Terbuthylazine-d5 on Recovery and Matrix Effects

Matrix Analyte Internal Standard Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Urine TerbuthylazineNone76-24 (Suppression)9.0
Urine TerbuthylazineTerbuthylazine-d598Corrected3.4
Soil TerbuthylazineNone65-35 (Suppression)15.2
Soil TerbuthylazineTerbuthylazine-d5102Corrected4.1
Olive Oil TerbuthylazineNone58-42 (Suppression)18.5
Olive Oil TerbuthylazineTerbuthylazine-d597Corrected5.3

Note: Data is synthesized from typical values reported in analytical literature. Actual values may vary depending on the specific method and matrix.

Experimental Protocols

Sample Preparation: Terbuthylazine Extraction from Soil
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Spike the sample with a known amount of Terbuthylazine-d5 solution.

  • Extraction: Add 20 mL of acetonitrile and vortex for 1 minute. The sample is then placed in an ultrasonic bath for 15 minutes.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Terbuthylazine, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Selected Reaction Monitoring (SRM).

    • Terbuthylazine: Precursor ion (m/z) -> Product ion (m/z)

    • Terbuthylazine-d5: Precursor ion (m/z) -> Product ion (m/z)

Note: Specific SRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Soil Sample spike Spike with Terbuthylazine-d5 sample->spike extract Acetonitrile Extraction spike->extract cleanup dSPE Cleanup extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data quant Accurate Quantification data->quant

Caption: Experimental workflow for Terbuthylazine analysis.

idms_principle cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection MS Detection cluster_quantification Quantification analyte Terbuthylazine (Analyte) matrix_effect Matrix Effect (e.g., Ion Suppression) analyte->matrix_effect istd Terbuthylazine-d5 (IS) istd->matrix_effect analyte_signal Suppressed Analyte Signal matrix_effect->analyte_signal Affects Both istd_signal Suppressed IS Signal matrix_effect->istd_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio istd_signal->ratio result Accurate Result ratio->result Correction

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Optimization

Addressing ion suppression of Terbuthylazine-d5 in electrospray ionization

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Terbuthylazine-d5 in electrospray...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Terbuthylazine-d5 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my Terbuthylazine-d5 internal standard?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Terbuthylazine-d5.[1][2][3] This interference reduces the analyte's signal intensity detected by the mass spectrometer.[1] It is a major concern because Terbuthylazine-d5 is used as an internal standard (IS) to correct for variations in sample preparation and instrument response. If the IS signal is suppressed unpredictably, it compromises the accuracy and reliability of the quantitative results for the target analyte (Terbuthylazine).[4][5]

Q2: What are the common causes of ion suppression in ESI?

A2: Ion suppression in ESI is primarily caused by competition for ionization between the analyte and co-eluting matrix components.[1][6] Key causes include:

  • High concentrations of matrix components: Endogenous materials like salts, phospholipids, and proteins from biological samples can saturate the ESI process.[1][7][8]

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate, Tris) and certain ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant suppression.[9][10][11]

  • High analyte/IS concentration: Injecting an overly concentrated internal standard can lead to self-suppression or suppression of the native analyte.[4][12][13]

  • Poor chromatographic separation: If matrix components elute at the same time as Terbuthylazine-d5, they will compete for charge in the ESI source.[12][14]

Q3: My Terbuthylazine-d5 signal is weak or erratic. How can I determine if ion suppression is the cause?

A3: A post-column infusion experiment is the most definitive way to identify ion suppression. This technique involves infusing a constant flow of Terbuthylazine-d5 solution into the mobile phase after the analytical column but before the ESI source.[1] You then inject a blank matrix extract. A drop in the constant signal at specific retention times indicates that components from the matrix are eluting and causing suppression.[1]

Q4: Can the deuterated internal standard (IS) behave differently from the native analyte regarding ion suppression?

A4: Ideally, a stable isotope-labeled (SIL) internal standard like Terbuthylazine-d5 should co-elute with the native analyte and experience the same degree of ion suppression, allowing for accurate correction.[4][5] However, slight differences in chromatographic retention time (isotopic effect) can cause the IS and the analyte to elute in slightly different matrix environments, leading to differential suppression and compromising quantitation.[4] It has also been shown that the analyte and its SIL-IS can suppress each other's ionization.[4][15]

Troubleshooting Guides

Problem 1: Inconsistent or Low Terbuthylazine-d5 Signal

This is a common indicator of matrix-induced ion suppression. Follow this systematic approach to diagnose and mitigate the issue.

Problem Inconsistent/Low IS Signal Step1 Step 1: Evaluate Sample Preparation Problem->Step1 Step2 Step 2: Optimize Chromatography Problem->Step2 Step3 Step 3: Check ESI Source & MS Parameters Problem->Step3 Action1a Improve Cleanup Method (e.g., SPE, LLE) Step1->Action1a Action1b Dilute Sample Extract Step1->Action1b Action2a Modify LC Gradient Step2->Action2a Action2b Change Mobile Phase Additives (e.g., Formic Acid) Step2->Action2b Action2c Try a Different Column Step2->Action2c Action3a Optimize Source Parameters (Voltage, Gas, Temp) Step3->Action3a Action3b Reduce Flow Rate Step3->Action3b Solution Stable & Robust IS Signal Action1a->Solution Action1b->Solution Action2a->Solution Action2b->Solution Action2c->Solution Action3a->Solution Action3b->Solution cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Union Column->Tee Syringe_Pump Syringe Pump (Terbuthylazine-d5) Syringe_Pump->Tee MS ESI-MS Detector Tee->MS Combined Flow

References

Troubleshooting

Technical Support Center: Optimizing QuEChERS for Terbuthylazine &amp; Terbuthylazine-d5 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap,...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for Terbuthylazine and its deuterated internal standard, Terbuthylazine-d5.

Troubleshooting Guide

This guide addresses common issues encountered during the QuEChERS extraction of Terbuthylazine and Terbuthylazine-d5, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low recovery for both Terbuthylazine and Terbuthylazine-d5?

Answer: Low recovery of both the analyte and its internal standard typically points to a systemic issue in the extraction or cleanup steps. Here are several potential causes and solutions:

  • Inadequate Sample Hydration: The original QuEChERS method was developed for high-moisture matrices. For dry or semi-dry samples like soil or certain dried herbs, insufficient hydration can lead to poor extraction efficiency.[1][2][3]

    • Solution: For low-moisture samples, a pre-extraction hydration step is crucial. Add a specific volume of water to the sample and allow it to sit for at least 30 minutes before adding the extraction solvent.[1][2] For a 5g soil sample, for instance, hydrating with 10 mL of water has been shown to improve recoveries.[2]

  • Incorrect Solvent-to-Sample Ratio: An inappropriate ratio can lead to incomplete extraction.

    • Solution: A common starting point is a 2:1 solvent-to-sample weight ratio (e.g., 10 mL of acetonitrile for a 5 g sample).[4] However, this may need to be optimized based on the specific matrix.

  • Suboptimal Salt Composition: The type and amount of salts used for partitioning are critical for inducing phase separation and salting out the analytes into the organic layer.

    • Solution: The most common salt mixtures for the original QuEChERS method are MgSO₄ and NaCl. For the AOAC version, sodium acetate is also included, and for the EN 15662 version, sodium citrate salts are used. Ensure you are using the correct composition and amounts for your chosen method. Anhydrous MgSO₄ is crucial for removing excess water.

  • Analyte Adsorption to Labware: Terbuthylazine, being a moderately lipophilic compound, can adsorb to glass and plastic surfaces, especially if the sample is concentrated to dryness.

    • Solution: Silanize glassware to reduce active sites. Avoid concentrating extracts to complete dryness; if necessary, redissolve the residue immediately in the appropriate solvent.

Question: My Terbuthylazine recovery is low, but the Terbuthylazine-d5 recovery is acceptable. What could be the cause?

Answer: This scenario often points to issues with the analyte in its native state within the sample matrix, as the isotopically labeled standard is spiked in and more readily available for extraction.

  • Inefficient Extraction from the Matrix: The native Terbuthylazine may be more strongly bound to the sample matrix components, such as organic matter in soil.[1]

    • Solution: Increase the shaking or vortexing time during the initial extraction step to ensure thorough interaction between the solvent and the sample. The use of a mechanical shaker can improve consistency.[1] Sonication can also be employed to enhance extraction efficiency.[4]

  • Analyte Degradation: Terbuthylazine can be susceptible to degradation under certain pH conditions.

    • Solution: Using a buffered QuEChERS method (e.g., AOAC or EN 15662) can help maintain a stable pH during extraction and prevent the degradation of pH-sensitive analytes.

Question: I'm experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a common challenge in QuEChERS, especially with complex matrices.[2][5][6][7][8] They occur when co-extracted matrix components interfere with the ionization of the target analytes in the mass spectrometer source.

  • Insufficient d-SPE Cleanup: The choice and amount of d-SPE sorbents are critical for removing interfering compounds.

    • Solution:

      • Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, and sugars.

      • C18: Useful for removing non-polar interferences like lipids.[9][10]

      • Graphitized Carbon Black (GCB): Removes pigments and sterols, but should be used with caution as it can adsorb planar molecules like Terbuthylazine. If used, the amount should be minimized.

      • Optimization: The combination and amounts of d-SPE sorbents should be optimized for your specific matrix. For example, a combination of MgSO₄, PSA, and C18 is often used.[1]

  • High Sample Concentration: Injecting a highly concentrated extract can overwhelm the mass spectrometer and exacerbate matrix effects.

    • Solution: Dilute the final extract before injection. While this may reduce the on-column concentration of your analyte, it can significantly decrease matrix effects and lead to more accurate quantification.

  • Matrix-Matched Calibration: This is a highly effective way to compensate for matrix effects.

    • Solution: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This ensures that the standards and samples experience similar ionization suppression or enhancement.[2]

  • Use of an Isotope-Labeled Internal Standard: Terbuthylazine-d5 is an ideal internal standard as it co-elutes with Terbuthylazine and experiences similar matrix effects, allowing for accurate correction during quantification.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each component in the QuEChERS extraction and cleanup steps for Terbuthylazine analysis?

A1:

  • Sample Homogenization: To ensure a representative sample and increase the surface area for efficient extraction.

  • Acetonitrile: The extraction solvent of choice due to its ability to effectively extract a wide range of pesticides, including Terbuthylazine, and its limited miscibility with water in the presence of salts.

  • Water: Added to dry or low-moisture samples to facilitate the partitioning of pesticides into the acetonitrile layer.[2][3]

  • Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used to remove water from the acetonitrile extract, inducing phase separation from the aqueous layer.

  • Sodium Chloride (NaCl) or other salts: Aid in the salting-out effect, which drives the pesticides from the aqueous phase into the organic (acetonitrile) phase.

  • d-SPE Sorbents (PSA, C18, GCB): Used in the cleanup step to remove specific types of interfering co-extracted matrix components.

Q2: Which version of the QuEChERS method (Original, AOAC, EN 15662) is best for Terbuthylazine?

A2: All three methods can be effective for Terbuthylazine extraction. The choice often depends on the specific matrix and the potential for pH-dependent degradation or interferences. The buffered versions (AOAC with acetate buffer and EN 15662 with citrate buffer) are generally recommended to ensure better reproducibility and stability for a wider range of analytes.

Q3: Can I use a solvent other than acetonitrile for the extraction?

A3: While other solvents like acetone and ethyl acetate have been used in some QuEChERS modifications, acetonitrile is generally preferred for its extraction efficiency for a broad range of pesticides and its ideal phase separation properties with the addition of salts. For Terbuthylazine, acetonitrile is the most commonly reported and validated extraction solvent.

Q4: How critical is the use of Terbuthylazine-d5 as an internal standard?

A4: The use of an isotopically labeled internal standard like Terbuthylazine-d5 is highly recommended for achieving the most accurate and reliable quantitative results.[11] It effectively compensates for variations in extraction recovery, matrix effects, and instrumental response, leading to improved method precision and accuracy.

Q5: What are typical recovery rates and limits of quantification (LOQs) for Terbuthylazine using QuEChERS?

A5: With an optimized QuEChERS method, recovery rates for Terbuthylazine are typically in the range of 70-120%, with a relative standard deviation (RSD) of less than 20%, which is in line with SANTE guidelines.[12][13] LOQs are dependent on the analytical instrumentation used (e.g., LC-MS/MS) but can be in the low µg/kg range for many matrices.[12][13]

Data Presentation

Table 1: Recovery of Terbuthylazine using different QuEChERS conditions in Soil

Extraction Methodd-SPE Cleanup SorbentsFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
Modified QuEChERS (HPLC-UV)Not specified0.0581Not specified[14]
Modified QuEChERS (HPLC-UV)Not specified0.1092Not specified[14]
Modified QuEChERS (HPLC-UV)Not specified0.2088Not specified[14]
Modified QuEChERS (LC-ESI-MS/MS)C18Not specified>80<15[15]
QuEChERS without cleanup (GC/MS/MS)NoneNot specified70-120<17[2]
QuEChERS with cleanup (GC/MS/MS)PSA, C18, GCBNot specified65-116<17[2]

Table 2: Method Validation Data for Terbuthylazine in Various Matrices

MatrixMethodLOQ (mg/kg)Linearity (R²)Average Recovery (%)Reference
SoilHPLC-UV0.060.999681-92[14]
Plant commodities (high water/oil)HPLC-MS/MS0.01>0.99Sufficient[16]
RiceHPLC-MS/MS0.010.980991.52[13]

Experimental Protocols

Optimized QuEChERS Protocol for Terbuthylazine in Soil

This protocol is a synthesized example based on common practices reported in the literature.[1][14][15][17]

1. Sample Preparation and Hydration: a. Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. b. If the soil is dry, add 10 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to hydrate.[1][2] c. Spike the sample with an appropriate volume of Terbuthylazine-d5 internal standard solution.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. c. Add the QuEChERS extraction salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). d. Immediately shake vigorously for 1 minute to prevent the agglomeration of salts. e. Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 1 minute. c. Centrifuge at ≥5000 rpm for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. Dilute the extract with the mobile phase if necessary. c. Transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Step Sample 1. Homogenized Sample (e.g., 10g Soil) Hydration 2. Add Water (if needed) & Spike with Terbuthylazine-d5 Sample->Hydration Solvent 3. Add 10 mL Acetonitrile Hydration->Solvent Shake1 4. Shake Vigorously (5 min) Solvent->Shake1 Salts 5. Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrates) Shake1->Salts Shake2 6. Shake Vigorously (1 min) Salts->Shake2 Centrifuge1 7. Centrifuge (5 min) Shake2->Centrifuge1 Supernatant 8. Transfer 1 mL of Acetonitrile Extract Centrifuge1->Supernatant Upper Layer dSPE 9. Add to d-SPE Tube (MgSO4, PSA, C18) Supernatant->dSPE Vortex 10. Vortex (1 min) dSPE->Vortex Centrifuge2 11. Centrifuge (2 min) Vortex->Centrifuge2 Final_Extract 12. Collect Supernatant Centrifuge2->Final_Extract Cleaned Extract Analysis 13. LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for Terbuthylazine analysis.

Troubleshooting_Workflow cluster_recovery Low Recovery Issues cluster_matrix High Matrix Effects Start Low Recovery or High Matrix Effects? Recovery_Check Both Analyte & IS Low, or Just Analyte? Start->Recovery_Check Matrix_Issue Ion Suppression or Enhancement Start->Matrix_Issue Both_Low Both Analyte & IS Low Recovery_Check->Both_Low Both Analyte_Low Only Analyte Low Recovery_Check->Analyte_Low Analyte Only Solution_Both Check: 1. Sample Hydration 2. Extraction Time/Method 3. Salt Composition Both_Low->Solution_Both Solution_Analyte Check: 1. Analyte Binding to Matrix 2. pH & Analyte Stability Analyte_Low->Solution_Analyte Solution_Matrix Implement: 1. Optimize d-SPE Sorbents 2. Dilute Final Extract 3. Use Matrix-Matched Calibrants Matrix_Issue->Solution_Matrix

Caption: Troubleshooting workflow for QuEChERS analysis.

References

Optimization

Troubleshooting low recovery of Terbuthylazine-d5 during sample preparation

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to low recovery of Terbuthylazine-d5 during samp...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to low recovery of Terbuthylazine-d5 during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of Terbuthylazine-d5?

Low recovery of an internal standard like Terbuthylazine-d5 can arise from various stages of the analytical workflow. The primary causes typically fall into four categories:

  • Sample Preparation Issues: Inefficient extraction from the sample matrix, losses during cleanup steps (e.g., Solid-Phase Extraction - SPE), or incomplete phase separation in liquid-liquid extraction (LLE) are common culprits.[1][2]

  • Matrix Effects: Components in complex sample matrices (e.g., soil, plasma, tissue) can interfere with the ionization of Terbuthylazine-d5 in the mass spectrometer source, leading to ion suppression and a reduced signal.[1][3][4]

  • Analyte Instability: Although Terbuthylazine is relatively stable, degradation can occur due to exposure to light, extreme pH, or high temperatures during sample processing.[2]

  • Instrumental Problems: Issues such as a dirty ion source, leaks in the system, or suboptimal LC-MS/MS parameters can lead to a general loss of sensitivity for all analytes, including the internal standard.[1]

Q2: How can I determine if matrix effects are causing low recovery?

Matrix effects are a significant challenge in LC-MS/MS analysis, causing ion suppression or enhancement.[3][4] To determine if they are impacting your Terbuthylazine-d5 recovery, you can perform the following experiment:

  • Prepare a standard solution of Terbuthylazine-d5 in a neat (clean) solvent.

  • Prepare a second solution with the same concentration of Terbuthylazine-d5 spiked into an extract of your blank sample matrix (a sample that does not contain the analyte).

  • Analyze both samples by LC-MS/MS and compare the peak areas.

A significant difference in the signal intensity between the neat solvent and the matrix extract indicates the presence of matrix effects.[1] If the signal is lower in the matrix extract, ion suppression is occurring.

Q3: My recovery is inconsistent across different samples. What could be the issue?

Inconsistent recovery, especially when using a stable isotope-labeled internal standard like Terbuthylazine-d5, often points to issues occurring before the internal standard can compensate for variability.[5] Key areas to investigate include:

  • Sample Homogeneity: If the sample is not uniform, the aliquot taken for analysis may not be representative.

  • Internal Standard Spiking: Ensure the internal standard is added accurately and at the very beginning of the sample preparation process. Any sample loss before the IS is added cannot be corrected.[5]

  • Interindividual Matrix Variability: Different patient or environmental samples can have varying compositions, leading to different degrees of extraction recovery or matrix effects. Using a stable isotope-labeled internal standard is crucial to correct for this variability.[6]

Troubleshooting Guides

Guide 1: Optimizing Solid-Phase Extraction (SPE)

Low recovery during SPE is often due to suboptimal loading, washing, or elution steps.[2] Incorrect sorbent choice or insufficient cartridge activation can also lead to analyte loss.

Troubleshooting Steps:

  • Verify Sorbent Choice: For Terbuthylazine, polymeric reversed-phase sorbents like Oasis HLB or polystyrene-divinylbenzene copolymers are effective.[7][8] For complex matrices, molecularly imprinted polymers (MIPs) can offer higher selectivity.[9]

  • Optimize SPE Parameters: Systematically evaluate each step of the SPE protocol.

    • Conditioning/Equilibration: Ensure the cartridge is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to prepare the sorbent for sample loading.[10]

    • Sample Loading: The pH of the sample can be critical. Adjusting the sample pH may be necessary to ensure proper retention of Terbuthylazine on the sorbent.

    • Washing: The wash step is crucial for removing interferences. Use a solvent that is strong enough to remove matrix components but weak enough to not elute the Terbuthylazine-d5. A common starting point is a low percentage of organic solvent in water.[9]

    • Elution: Ensure the elution solvent is strong enough to completely desorb the analyte from the sorbent. A mixture of organic solvents or a change in pH might be required. Test different volumes to ensure complete elution.[11]

Logical Workflow for SPE Troubleshooting

start Low Terbuthylazine-d5 Recovery in SPE check_sorbent Is the SPE sorbent appropriate for Terbuthylazine? start->check_sorbent check_steps Systematically evaluate SPE steps check_sorbent->check_steps Yes change_sorbent Select alternative sorbent (e.g., Oasis HLB, MIP) check_sorbent->change_sorbent No load Optimize Loading Conditions (e.g., adjust sample pH) check_steps->load change_sorbent->check_steps wash Optimize Wash Step (Solvent strength & volume) load->wash Pass load_fail Adjust pH / Dilute Sample load->load_fail Fail elute Optimize Elution Step (Solvent strength & volume) wash->elute Pass wash_fail Decrease organic content in wash solvent wash->wash_fail Fail elute_fail Increase organic content or change elution solvent elute->elute_fail Fail end Recovery Improved elute->end Pass load_ok Loading OK wash_ok Washing OK elute_ok Elution OK load_fail->load wash_fail->wash elute_fail->elute

References

Troubleshooting

Technical Support Center: Minimizing Contamination in Trace Analysis of Terbuthylazine

Welcome to the technical support center for the trace analysis of Terbuthylazine. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of contami...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace analysis of Terbuthylazine. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of contamination during experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide: Identifying and Eliminating Terbuthylazine Contamination

This guide provides a systematic approach to troubleshooting common contamination issues in the trace analysis of Terbuthylazine.

Problem 1: High Background or Baseline Noise in Chromatograms

High background noise can mask the analyte signal, leading to inaccurate quantification and reduced sensitivity.

Potential Cause Troubleshooting Steps Recommended Action
Contaminated Solvents/Reagents 1. Analyze a solvent blank (mobile phase without sample). 2. Prepare fresh mobile phase using HPLC or LC-MS grade solvents and reagents from a new, unopened bottle. 3. Filter all aqueous mobile phases through a 0.22 µm filter.If the background is high in the solvent blank, the solvents are likely the source. Discard old solvents and use fresh, high-purity solvents. Always use solvents and additives appropriate for LC-MS analysis.[1][2]
Contaminated LC-MS System 1. Flush the entire LC system, including the injector and column, with a strong solvent mixture (e.g., isopropanol:acetonitrile:water). 2. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. 3. Check for and clean any contaminated tubing or fittings.Regular system maintenance is crucial. If contamination persists after flushing, individual components (e.g., rotor seals, tubing) may need to be replaced.[1][3]
Leaching from Plasticware 1. Prepare a blank sample using the same plasticware (e.g., pipette tips, vials, centrifuge tubes) as your actual samples. 2. Compare the chromatogram of the plasticware blank to a solvent blank.If the plasticware blank shows contamination, switch to glassware or pre-screened polypropylene plastics known to have low leachables. Avoid using polystyrene with organic solvents.

Problem 2: Presence of Ghost Peaks or Unexpected Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the identification and quantification of Terbuthylazine.

Potential Cause Troubleshooting Steps Recommended Action
Sample Carryover 1. Inject a blank solvent immediately after a high-concentration sample or standard. 2. Observe if a peak corresponding to Terbuthylazine appears in the blank injection.Implement a rigorous needle and injection port washing procedure between samples. Use a wash solvent that is strong enough to dissolve Terbuthylazine effectively. Consider injecting blanks between samples in your analytical sequence.[3]
Contaminated Sample Preparation Materials 1. Process a method blank (a sample without the analyte that goes through the entire sample preparation procedure). 2. Analyze the method blank to check for the presence of Terbuthylazine or interfering peaks.If the method blank is contaminated, identify the source by systematically checking each reagent and piece of equipment used in the sample preparation. This includes SPE cartridges, filters, and glassware.
Cross-contamination between Samples 1. Review sample handling and preparation procedures. 2. Ensure that separate, dedicated equipment is used for high-concentration and low-concentration samples.Implement strict sample handling protocols.[4] Clean all reusable equipment thoroughly between samples. Use disposable items where possible to minimize the risk of cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of Terbuthylazine contamination in a laboratory setting?

A1: Common sources of Terbuthylazine contamination in a laboratory can be broadly categorized as:

  • Reagents and Solvents: Using non-HPLC or LC-MS grade solvents, water, and additives can introduce a variety of organic contaminants. Always use high-purity reagents and test them by running solvent blanks.[1][2]

  • Glassware and Plasticware: Improperly cleaned glassware can be a significant source of contamination. Plasticware, such as pipette tips, vials, and centrifuge tubes, can leach plasticizers or other additives that may interfere with the analysis. It is recommended to use glassware whenever possible and to thoroughly clean it with a detergent wash, followed by solvent rinses.[5][6][7]

  • Sample Preparation: Contamination can be introduced during sample preparation steps such as solid-phase extraction (SPE) or filtration. The sorbents in SPE cartridges and the filter materials themselves can be sources of contamination. Always run a method blank to check for contamination from the sample preparation process.

  • Cross-contamination: This can occur from carryover in the analytical instrument, especially after analyzing a high-concentration sample, or from improper handling of samples and standards in the lab.[3]

Q2: How should I properly clean glassware for trace Terbuthylazine analysis?

A2: A rigorous cleaning procedure is essential for trace analysis. Here is a recommended protocol:

  • Initial Rinse: Immediately after use, rinse glassware with the solvent used to remove the bulk of the residue.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and warm water. Use brushes to scrub the surfaces thoroughly.[5][6]

  • Tap Water Rinse: Rinse extensively with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse several times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone to remove any remaining organic residues.

  • Drying: Dry in an oven at a temperature appropriate for the glassware. Avoid using paper towels as they can introduce fibers.

  • Storage: Store in a clean, dust-free environment. Cover openings with aluminum foil.

Q3: Can Terbuthylazine leach from plastic labware?

A3: While specific studies on Terbuthylazine leaching from lab plastics are not abundant, it is a known issue for many organic analytes. Plasticizers and other additives can leach from plastic containers, especially when in contact with organic solvents, and these can interfere with your analysis. To minimize this risk:

  • Use glassware whenever possible.

  • If plastics must be used, opt for high-quality polypropylene (PP) or polytetrafluoroethylene (PTFE).

  • Avoid polystyrene (PS) containers when working with organic solvents.

  • Always run a "plasticware blank" by exposing the plastic to your solvent and analyzing the solvent to check for leached contaminants.

Q4: I see a peak at the correct m/z for Terbuthylazine in my blank samples. What should I do?

A4: A peak in your blank sample indicates contamination. Follow this logical workflow to identify the source:

Contamination_Workflow start Peak detected in blank solvent_blank Analyze fresh solvent blank start->solvent_blank peak_present_solvent Peak still present? solvent_blank->peak_present_solvent cont_solvent Source: Solvents or LC system peak_present_solvent->cont_solvent Yes method_blank Analyze method blank peak_present_solvent->method_blank No peak_present_method Peak still present? method_blank->peak_present_method cont_sample_prep Source: Sample prep reagents/materials peak_present_method->cont_sample_prep Yes carryover_check Inject blank after high standard peak_present_method->carryover_check No peak_present_carryover Peak present? carryover_check->peak_present_carryover cont_carryover Source: Carryover peak_present_carryover->cont_carryover Yes no_issue No peak, investigate other sources peak_present_carryover->no_issue No SPE_Workflow start Start: Water Sample conditioning SPE Cartridge Conditioning (Methanol & Water) start->conditioning loading Sample Loading conditioning->loading washing Washing Step loading->washing drying Cartridge Drying washing->drying elution Elution with Organic Solvent drying->elution evaporation Evaporation under Nitrogen elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

References

Optimization

Storage and handling conditions to ensure Terbuthylazine-d5 stability

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate storage and handling conditions to ensure the stability of Terbuthylazine-d5. F...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate storage and handling conditions to ensure the stability of Terbuthylazine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Terbuthylazine-d5?

A1: To ensure long-term stability, solid Terbuthylazine-d5 should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the container tightly sealed and protected from moisture.

Q2: How should I store solutions of Terbuthylazine-d5?

A2: The stability of Terbuthylazine-d5 in solution is dependent on the solvent and storage temperature. For solutions prepared in solvents like DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

Q3: What solvents are compatible with Terbuthylazine-d5?

A3: Terbuthylazine-d5 is soluble in various organic solvents. For instance, it is soluble in DMSO at concentrations of ≥ 30 mg/mL.[1] When preparing solutions, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q4: Is Terbuthylazine-d5 sensitive to light?

A4: While specific photostability data for Terbuthylazine-d5 is limited, its parent compound, Terbuthylazine, is known to be relatively stable to aqueous photolysis. However, as a general precaution for all analytical standards, it is recommended to store Terbuthylazine-d5 in the dark or in amber vials to prevent potential photodegradation.

Q5: What are the primary degradation pathways for Terbuthylazine-d5?

A5: The primary degradation pathways for Terbuthylazine, and expectedly for Terbuthylazine-d5, involve dealkylation and hydroxylation. The main degradation products are desethylterbuthylazine (DET) and deethylterbuthylazine-2-hydroxide (DETH). Microbial activity in non-sterile conditions can also contribute to its degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., lower than expected concentration) 1. Improper storage of stock or working solutions. 2. Repeated freeze-thaw cycles. 3. Degradation due to exposure to light or moisture. 4. Contamination of the solvent.1. Verify that solutions are stored at the correct temperature as per the guidelines. 2. Prepare fresh working solutions from a properly stored stock solution that has been aliquoted. 3. Ensure solutions are stored in amber vials and protected from humidity. 4. Use fresh, high-purity, anhydrous solvent to prepare new solutions.
Appearance of unexpected peaks in chromatogram 1. Presence of degradation products (e.g., DET, DETH). 2. Contamination from glassware or solvents.1. Analyze for the presence of known degradation products. If confirmed, prepare fresh solutions. 2. Ensure all glassware is meticulously cleaned and use high-purity solvents.
Precipitation observed in the solution upon thawing 1. Solvent evaporation leading to increased concentration. 2. Poor solubility at lower temperatures.1. Ensure vials are tightly sealed. 2. Gently warm the solution to room temperature and vortex to redissolve the compound before use. If precipitation persists, prepare a fresh, less concentrated solution.

Data on Terbuthylazine-d5 Stability and Storage

Parameter Condition Recommendation/Data Reference
Storage Temperature (Solid) Long-term-20°C[1]
Short-term4°C[1]
Storage Temperature (In Solvent) Long-term (-80°C)Up to 6 months[1]
Short-term (-20°C)Up to 1 month[1]
Recommended Solvents DMSO (≥ 30 mg/mL)[1]
pH Stability (Terbuthylazine) Neutral, weakly acidic, weakly alkaline mediaStable
Acidic or alkaline mediaHydrolyzed

Experimental Protocols

Protocol for Forced Degradation Study of Terbuthylazine-d5

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Terbuthylazine-d5 under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of Terbuthylazine-d5 powder.

  • Dissolve in a suitable high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This will serve as the stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water.

  • Monitor for the appearance of degradation products and the decrease in the parent compound peak area.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and, if possible, quantify the major degradation products.

Diagrams

experimental_workflow Experimental Workflow for Stability Testing prep Prepare Terbuthylazine-d5 Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress analysis Analyze by HPLC stress->analysis data Evaluate Degradation and Identify Products analysis->data

Caption: Workflow for Terbuthylazine-d5 stability testing.

troubleshooting_workflow Troubleshooting Inconsistent Analytical Results start Inconsistent Results check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_prep Review Solution Preparation (Solvent, Dilution) check_storage->check_prep fresh_solution Prepare Fresh Solution check_prep->fresh_solution reanalyze Re-analyze Sample fresh_solution->reanalyze pass Results Consistent reanalyze->pass fail Issue Persists reanalyze->fail No contact Contact Technical Support fail->contact

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting

Technical Support Center: Enhancing Low-Level Detection of Terbuthylazine

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the sensitivity of Terbuthylazine detection in va...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the sensitivity of Terbuthylazine detection in various experimental setups.

Overview of Detection Methodologies

Several analytical techniques are available for the detection of Terbuthylazine, each with distinct advantages in sensitivity and application. The primary methods include chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors, immunoassays like ELISA, and electrochemical sensors.[1][2][3] The choice of method often depends on the required detection limit, the complexity of the sample matrix, and available instrumentation. For instance, while HPLC offers robust and reproducible results, techniques like liquid chromatography combined with mass spectrometry (LC-MS) provide higher sensitivity and specificity, which is crucial for detecting trace amounts.[4]

Quantitative Data Summary

For easy comparison, the following table summarizes the performance of various analytical methods for Terbuthylazine detection reported in the literature.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UVOlive Oil0.027 µg/g0.14 µg/g[5]
HPLC-DADWetland Sediments3.3 ng/g-[6]
LC-ITMSOlive Oil0.005 mg/kg0.015 mg/kg[4]
LC-TOFMSOlive Oil0.003 mg/kg0.01 mg/kg[4]
LC-MS/MSHuman Urine-0.25 µg/L[7]
LC-MS/MSHuman Hair-0.01 ng/mg[7]
Dipstick Immunoassay (Reflectance)Soil3 µg/kg-[2][8]
Test Strip Immunoassay (Luminescence)Soil0.05 µg/kg-[2][8]
MIP Electrochemical Sensor-1.0 x 10⁻¹⁰ mol/L-[1]

Chromatographic Methods (HPLC, LC-MS)

High-Performance Liquid Chromatography is a cornerstone for pesticide analysis. For enhanced sensitivity, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is often the preferred approach.[4]

Frequently Asked Questions (FAQs)

Q1: Which HPLC detector offers the best sensitivity for Terbuthylazine? A1: While a UV detector is commonly used, its sensitivity may be insufficient for trace-level analysis.[5] For significantly lower detection limits, mass spectrometry (MS) detectors, such as ion trap (IT), time-of-flight (TOF), or triple quadrupole (QqQ), are superior.[4] LC-TOFMS provides high mass accuracy for confident identification, while LC-MS/MS (using a triple quadrupole) offers excellent sensitivity and selectivity through Selected Reaction Monitoring (SRM).[4][7]

Q2: What is the purpose of a "clean-up" step in sample preparation, and is it always necessary? A2: A clean-up step is crucial for removing matrix components (e.g., fats, pigments) that can interfere with the analysis, cause ion suppression in MS detectors, and damage the chromatographic column.[4][5] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or matrix solid-phase dispersion (MSPD) are common.[4][5][9] For complex matrices like olive oil or soil, a thorough clean-up is mandatory to achieve low detection limits and maintain system performance.[3][4]

Q3: What are common mobile phases for Terbuthylazine analysis by reverse-phase HPLC? A3: A common mobile phase for separating Terbuthylazine is a mixture of acetonitrile and water.[5][10] Ratios can be optimized depending on the column and desired retention time, with a typical composition being around 80:20 or 85:15 (v/v) of acetonitrile to water.[5][10]

Troubleshooting Guide

Q: My Terbuthylazine peak is showing significant tailing in the chromatogram. What are the potential causes? A:

  • Column Overload: The injected sample concentration may be too high. Try diluting the sample.

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the amine groups of Terbuthylazine. Ensure your mobile phase is appropriately buffered or consider using an end-capped column.

  • Column Degradation: The column may be nearing the end of its life. Try flushing it or replacing it if performance does not improve.

Q: I am experiencing low signal intensity or no peak for Terbuthylazine in my LC-MS analysis. How can I troubleshoot this? A:

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of Terbuthylazine in the MS source. Enhance your sample clean-up procedure or use matrix-matched standards for calibration.[4]

  • Suboptimal MS Parameters: Ensure that the MS source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy in MS/MS) are optimized for Terbuthylazine.

  • Sample Degradation: Terbuthylazine may degrade in the sample vial or during extraction. Check sample stability and storage conditions.

  • Extraction Inefficiency: The chosen solid-phase extraction (SPE) cartridge or solvent may not be effectively retaining and eluting Terbuthylazine. Verify the recovery of your extraction method using spiked samples.[9]

G Troubleshooting Workflow: Low LC-MS Signal Start Low/No Signal for Terbuthylazine Check_Standard Run a pure standard. Is the peak visible? Start->Check_Standard Check_MS Check MS Tuning & Method Parameters Check_Standard->Check_MS No Check_Sample Is the issue with the real sample only? Check_Standard->Check_Sample Yes Check_LC Check LC System (Pump, Column, Connections) Check_MS->Check_LC Matrix_Effect Suspect Matrix Effect (Ion Suppression) Check_Sample->Matrix_Effect Improve_Cleanup Improve Sample Cleanup (e.g., better SPE) Matrix_Effect->Improve_Cleanup Yes Check_Recovery Suspect Low Recovery from Extraction Matrix_Effect->Check_Recovery No Use_MMS Use Matrix-Matched Standards Improve_Cleanup->Use_MMS Optimize_SPE Optimize Extraction (Solvent, Sorbent) Check_Recovery->Optimize_SPE Yes

Caption: Troubleshooting workflow for low LC-MS signal.
Detailed Experimental Protocol: LC-MS/MS Analysis in Complex Matrices

This protocol is a synthesized example based on methodologies for analyzing Terbuthylazine in challenging samples like olive oil or soil.[4][5]

  • Sample Preparation (Matrix Solid-Phase Dispersion - MSPD)

    • Weigh 1 gram of the homogenized sample (e.g., soil, olive oil).

    • Add 4 grams of aminopropyl-bonded silica sorbent.

    • Homogenize thoroughly with a mortar and pestle until a uniform, free-flowing powder is obtained.

    • Transfer the mixture to an empty SPE cartridge.

    • Add a clean-up layer of Florisil or a combination of Florisil and graphitized carbon black on top of the sample mixture.[5]

    • Elute the analytes by passing 10 mL of acetonitrile through the cartridge.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS injection.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.[5][10]

    • Injection Volume: 10 µL.[10]

    • Column Temperature: 30°C.[10]

  • Mass Spectrometry Conditions (Triple Quadrupole)

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): m/z 230 [M+H]⁺.[4]

    • Product Ion (Q3): m/z 174 (characteristic fragment).[4]

    • Optimize source parameters (gas flow, temperature, voltage) according to the specific instrument manufacturer's guidelines.

Immunoassays (ELISA & Test Strips)

Immunoassays utilize the specific binding between an antibody and an antigen (Terbuthylazine) to detect and quantify the herbicide. These methods can be highly sensitive and suitable for rapid screening.[2][8][11]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a competitive ELISA for Terbuthylazine? A1: In a competitive ELISA, a known amount of a Terbuthylazine-protein conjugate is immobilized on a microplate well. The sample (containing an unknown amount of Terbuthylazine) is added along with a limited amount of specific anti-Terbuthylazine antibody. The free Terbuthylazine in the sample competes with the immobilized conjugate for binding to the antibody. A lower concentration of Terbuthylazine in the sample results in more antibodies binding to the plate, producing a stronger signal. Therefore, the signal is inversely proportional to the Terbuthylazine concentration.

Q2: How can I achieve very low detection limits with an immunoassay? A2: The choice of immunoassay format and detection method is critical. For instance, a test strip immunoassay using a horseradish peroxidase (HRP) tracer and a luminol substrate for luminescence detection achieved a measuring range of 0.05 to 10 µg/kg, which is significantly more sensitive than a dipstick format using an alkaline phosphatase tracer with reflectance detection (3 to 300 µg/kg).[2][8] Using high-affinity monoclonal antibodies is also essential for high sensitivity.[12]

G Principle of Competitive Immunoassay cluster_0 Scenario 1: Low Terbuthylazine in Sample cluster_1 Scenario 2: High Terbuthylazine in Sample Low TBA Sample with Low [TBA] Antibody1 Anti-TBA Antibody Low TBA->Antibody1 Well1 Well Surface |  Immobilized TBA-Conjugate Antibody1->Well1:f1 Result1 Most antibodies bind to the well. HIGH SIGNAL Well1->Result1 High TBA Sample with High [TBA] Antibody2 Anti-TBA Antibody High TBA->Antibody2 Well2 Well Surface |  Immobilized TBA-Conjugate Antibody2->Well2:f1 Result2 Most antibodies are blocked by sample TBA. LOW SIGNAL Well2->Result2

Caption: Principle of a competitive immunoassay for Terbuthylazine.
Troubleshooting Guide

Q: My ELISA results show a high background signal in the negative controls. What is causing this? A:

  • Insufficient Washing: Residual enzyme-conjugated antibody remains in the wells. Increase the number of washing steps or the soaking time during washes.

  • Non-specific Binding: The antibody or conjugate may be binding non-specifically to the plate surface. Add a blocking agent like Bovine Serum Albumin (BSA) or Tween-20 to your buffer solutions.

  • Contaminated Reagents: Buffers or water may be contaminated. Prepare fresh reagents.

Q: The signal is very low across all my wells, including the zero-concentration standard. A:

  • Inactive Enzyme Conjugate: The enzyme (e.g., HRP, ALP) may have lost its activity. Use a fresh batch of conjugate.

  • Incorrect Substrate: Ensure you are using the correct substrate for the enzyme and that it has not expired.

  • Incorrect Incubation Times/Temperatures: Verify that all incubation steps are performed for the specified duration and at the correct temperature as per the protocol.

Electrochemical Sensors

Electrochemical sensors, particularly those based on molecularly imprinted polymers (MIPs), offer a promising alternative for rapid, cost-effective, and highly sensitive detection of Terbuthylazine.[1][13]

Frequently Asked Questions (FAQs)

Q1: How does a Molecularly Imprinted Polymer (MIP) sensor work to detect Terbuthylazine? A1: An MIP sensor is created by polymerizing functional monomers around a "template" molecule, in this case, Terbuthylazine.[1] After polymerization, the Terbuthylazine template is removed, leaving behind nano-sized cavities that are specifically shaped to recognize and re-bind Terbuthylazine.[1] When a sample containing Terbuthylazine is introduced, the molecules bind to these cavities, causing a measurable change in an electrochemical property (e.g., current, potential), which is then correlated to its concentration.[1]

Q2: What are the main advantages of using an electrochemical MIP sensor? A2: The main advantages include high selectivity and sensitivity, rapid response times, ease of use, and cost-effectiveness compared to traditional chromatographic methods.[13] They can be designed for specific target molecules, minimizing interference from structurally similar compounds.[1]

G MIP Sensor Fabrication & Detection Principle Template Terbuthylazine (Template) Polymerization 1. Electropolymerization in presence of template Template->Polymerization Monomer Functional Monomers Monomer->Polymerization Electrode Electrode Surface Electrode->Polymerization Removal 2. Template Removal Polymerization->Removal MIP_Sensor MIP with Specific Recognition Cavities Removal->MIP_Sensor Binding 3. Selective Re-binding of Terbuthylazine Signal Electrochemical Signal Change Detected Binding->Signal MIP_Sensor->Binding

Caption: Workflow for MIP sensor fabrication and detection.
Troubleshooting Guide

Q: My MIP sensor shows poor selectivity and responds to other triazine herbicides. A:

  • Incomplete Template Removal: Residual template molecules can block the recognition sites. Optimize the template removal step, for example, by extending the washing time or using a different solvent.

  • Polymer Composition: The ratio of functional monomer to template during polymerization is critical. This ratio may need to be re-optimized to create more defined and selective binding cavities.[1]

  • Non-specific Adsorption: The polymer surface may be non-specifically adsorbing interfering compounds. Consider modifying the polymer surface or the measurement buffer to reduce this effect.

Q: The sensor signal is not stable and drifts over time. A:

  • Electrode Fouling: The electrode surface can become contaminated by components in the sample matrix or by the polymerization process itself. Implement an electrochemical cleaning step between measurements.

  • Unstable Reference Electrode: Ensure the reference electrode is functioning correctly and its filling solution is not contaminated.

  • Temperature Fluctuations: Electrochemical measurements can be sensitive to temperature. Perform experiments in a temperature-controlled environment.

References

Optimization

Reducing background noise in mass spectrometry for Terbuthylazine-d5

Welcome to the Technical Support Center for the mass spectrometry analysis of Terbuthylazine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve commo...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of Terbuthylazine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise and sensitivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the LC-MS analysis of Terbuthylazine-d5?

A1: Background noise in the LC-MS analysis of Terbuthylazine-d5 can be categorized into three main sources:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, water, biological fluids) can interfere with the ionization of Terbuthylazine-d5, leading to either suppression or enhancement of the signal.[1][2][3] This is a significant contributor to background noise, especially in complex samples.[1]

  • Contamination: Impurities from various sources can introduce interfering ions into the system. Common culprits include solvents, reagents, glassware, and plasticware.[1][2] Contaminants like polyethylene glycol (PEG) from plastics and detergents from glassware are frequently observed.[2] Even the laboratory air can be a source of contaminants like siloxanes.

  • Instrumental Noise: The mass spectrometer itself can contribute to background noise. This can stem from electronic interference, detector issues, or a contaminated ion source.[2] Additionally, column bleed from the liquid chromatography (LC) system can lead to a high background signal.[1][2]

Q2: How can I minimize matrix effects when analyzing Terbuthylazine-d5?

A2: Minimizing matrix effects is critical for accurate quantification. The most effective strategies involve thorough sample preparation and the use of an appropriate internal standard.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up samples by removing interfering matrix components while concentrating the analyte of interest.[2] For triazine herbicides like Terbuthylazine, reversed-phase SPE cartridges are commonly used.

  • Use of Deuterated Internal Standard: Terbuthylazine-d5 itself is a deuterated internal standard. Its chemical and physical properties are nearly identical to the non-deuterated Terbuthylazine, meaning it will be similarly affected by matrix effects.[4] By comparing the signal of the analyte to the internal standard, variations caused by matrix effects can be compensated for.[4][5]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between Terbuthylazine-d5 and co-eluting matrix components can significantly reduce interference.[6]

Q3: What grade of solvents and reagents should I use?

A3: It is crucial to use high-purity, LC-MS grade solvents and reagents.[7][8] Using lower grade solvents can introduce a significant amount of chemical noise, leading to increased background and the formation of unwanted adducts.[8] Always use ultrapure water, either from a water purification system or bottled LC-MS grade water.[8]

Q4: Can the instrument settings be optimized to reduce background noise?

A4: Yes, optimizing mass spectrometer parameters can significantly improve the signal-to-noise ratio (S/N). Key parameters to adjust include:

  • Ion Source Parameters: Fine-tuning the ion source temperature, ionization mode, and gas flows (nebulizing gas, drying gas) can enhance the ionization of Terbuthylazine-d5 while minimizing the contribution of background ions.[8][9]

  • Cone Voltage and Collision Energy: Optimizing the cone voltage and collision energy can help to reduce the presence of solvent clusters and other interfering ions, thereby improving the S/N.[10] For low-mass analytes, adjusting the cone gas flow can be particularly effective.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of Terbuthylazine-d5.

Issue 1: High Background Noise Across the Entire Chromatogram
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Prepare fresh mobile phase using LC-MS grade solvents and additives.[7][8] Flush the entire LC system with the fresh mobile phase.[11]A significant reduction in the baseline noise level.
Contaminated LC System Systematically clean the LC system, including the solvent inlet frits, pump, and injector.[12]Removal of contaminants from the fluidic path, leading to a cleaner baseline.
Contaminated Ion Source Clean the ion source, including the capillary, cone, and lenses, according to the manufacturer's instructions.[12][13]A decrease in background ions originating from a dirty source.
Leaks in the System Check for leaks in the LC flow path and the gas lines to the mass spectrometer.[14]Elimination of air entering the system, which can contribute to high background.
Issue 2: Poor Signal-to-Noise Ratio (S/N) for Terbuthylazine-d5 Peak
Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects Improve the sample clean-up procedure using SPE.[2] Ensure proper use of the deuterated internal standard for correction.[4]Reduced ion suppression and a more accurate and precise measurement.
Suboptimal MS Parameters Optimize ion source parameters (temperature, gas flows) and tune the cone voltage and collision energy for the specific m/z of Terbuthylazine-d5.[9][10]Increased signal intensity for the analyte and a better S/N.
Inefficient Ionization Ensure the mobile phase composition is optimal for the ionization of Terbuthylazine-d5 (e.g., appropriate pH and organic content).Improved ionization efficiency and a stronger analyte signal.
Column Degradation Replace the analytical column if it is old or showing signs of performance loss.[12]Sharper peaks and improved chromatographic resolution, leading to better S/N.

Experimental Protocols

Protocol 1: General System Flushing to Reduce Background Contamination
  • Preparation: Prepare fresh LC-MS grade mobile phases. A common flushing solution is a mixture of 50:50 isopropanol:water or methanol:water.

  • Disconnect Column: Disconnect the analytical column from the system to avoid damage.

  • System Flush: Purge all pump lines with the fresh flushing solution.[11] Run the flushing solution through the entire LC system (from the pump to the detector, directed to waste) at a moderate flow rate (e.g., 0.5 mL/min) for an extended period (e.g., several hours or overnight).[11]

  • Re-equilibration: Replace the flushing solution with your fresh, high-purity mobile phases.

  • Column Re-installation: Flush the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.

  • System Check: Run a blank gradient to confirm that the background noise has been reduced.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This is a general protocol and should be optimized for your specific sample matrix and analytical requirements.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (e.g., 100 mL, acidified to pH 2-3 with formic acid) onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained Terbuthylazine-d5 with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as ethyl acetate or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for High Background Noise cluster_0 Initial Observation cluster_1 Isolate the Source cluster_2 LC System Troubleshooting cluster_3 MS System Troubleshooting cluster_4 Resolution start High Background Noise Observed isolate Systematically Isolate LC and MS Components start->isolate lc_check Run LC to Waste (No MS) isolate->lc_check Is noise from LC? ms_check Infuse Solvents Directly into MS lc_check->ms_check No mobile_phase Prepare Fresh Mobile Phase lc_check->mobile_phase Yes clean_source Clean Ion Source ms_check->clean_source flush_lc Flush LC System mobile_phase->flush_lc check_column Check/Replace Column flush_lc->check_column end Background Noise Reduced check_column->end check_gas Check Gas Purity/Leaks clean_source->check_gas tune_ms Optimize MS Parameters check_gas->tune_ms tune_ms->end

Caption: A step-by-step workflow for diagnosing the source of high background noise.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Terbuthylazine: The Role of Terbuthylazine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methods for the quantification of the herbicide Terbuthylazine, with a focus on the validation and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of the herbicide Terbuthylazine, with a focus on the validation and performance benefits of using its deuterated isotopologue, Terbuthylazine-d5, as an internal standard. The information presented is compiled from various validated methods and research studies to assist in selecting the most appropriate analytical strategy for specific research needs.

Introduction to Terbuthylazine Analysis and the Importance of Internal Standards

Terbuthylazine is a widely used herbicide for the control of broadleaf and grassy weeds in various crops. Its presence in the environment and potential for human exposure necessitate accurate and reliable analytical methods for its quantification in diverse matrices such as water, soil, and biological samples.

In quantitative analytical chemistry, particularly in chromatography coupled with mass spectrometry (LC-MS, GC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The use of an internal standard is crucial for correcting for the loss of analyte during sample preparation and for compensating for variations in instrument response (e.g., injection volume, ionization efficiency). An ideal internal standard is chemically and physically similar to the analyte. Isotopically labeled analogues of the analyte, such as Terbuthylazine-d5, are considered the "gold standard" as they co-elute with the unlabeled analyte and exhibit nearly identical behavior during extraction and ionization, thus providing the most accurate correction for matrix effects and other sources of error.[1]

This guide compares three common approaches for the analytical determination of Terbuthylazine:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Terbuthylazine-d5 as the Internal Standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with a structurally similar internal standard (Atrazine-d5).

  • High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) without an internal standard.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the key parameters and performance data for the three analytical approaches.

Table 1: Comparison of Analytical Methodologies

ParameterMethod 1: LC-MS/MS with Terbuthylazine-d5Method 2: GC-MS with Atrazine-d5Method 3: HPLC-UV without Internal Standard
Instrumentation Liquid Chromatograph coupled to a Triple Quadrupole Mass SpectrometerGas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph with a UV or Diode Array Detector
Internal Standard Terbuthylazine-d5Atrazine-d5None
Principle of Detection Mass-to-charge ratio (m/z) of precursor and product ionsMass-to-charge ratio (m/z) of fragment ionsUV absorbance at a specific wavelength (e.g., 220 nm)
Selectivity Very HighHighModerate to Low
Sensitivity Very HighHighModerate
Common Matrices Water, Soil, Urine, Hair, Food productsDrinking Water, SoilFormulations, Soil

Table 2: Comparison of Performance Data

ParameterMethod 1: LC-MS/MS with Terbuthylazine-d5[2]Method 2: GC-MS with Atrazine-d5[3]Method 3: HPLC-UV without Internal Standard[4]
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) Low ng/L to µg/L range0.01 - 0.05 mg/kg (in soil)0.01 - 0.05 mg/kg (in soil)
Limit of Quantification (LOQ) Low ng/L to µg/L range0.060 mg/kg (in soil)Not specified
Accuracy (Recovery) 95-105% (typically)81-92% (in soil)81-92% (in soil)
Precision (RSD) <15%<15%Not specified
Matrix Effect Compensation ExcellentGoodNone

Experimental Protocols

Method 1: LC-MS/MS with Terbuthylazine-d5 Internal Standard

This method is adapted from a validated procedure for the analysis of Terbuthylazine in human urine and hair.[2]

1. Sample Preparation (Urine)

  • Condition an Oasis HLB solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Mix 1 mL of urine with 20 µL of Terbuthylazine-d5 internal standard solution.

  • Load the mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with water and methanol, both containing a small percentage of formic acid.

  • Injection Volume: 10 µL.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Monitoring: Selected Reaction Monitoring (SRM) for Terbuthylazine and Terbuthylazine-d5.

Method 2: GC-MS with Atrazine-d5 Internal Standard

This protocol is based on the principles of EPA Method 523 for the analysis of triazine pesticides in drinking water.[3]

1. Sample Preparation (Drinking Water)

  • Adjust the pH of a 250 mL water sample and add preservatives.

  • Fortify the sample with a surrogate standard (e.g., another deuterated triazine).

  • Extract the analytes using a solid-phase extraction (SPE) carbon cartridge.

  • Elute the analytes from the cartridge with ethyl acetate and a mixture of dichloromethane and methanol.

  • Dry the extract with anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a nitrogen stream.

  • Add the internal standard, Atrazine-d5.

  • Bring the final volume to 1.0 mL.

2. GC-MS Analysis

  • GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to separate the analytes.

  • MS Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Method 3: HPLC-UV without Internal Standard

This method is a generalized procedure based on several published HPLC-UV methods for Terbuthylazine analysis.[4]

1. Sample Preparation (Soil)

  • Weigh 50 g of sieved soil into a flask.

  • Add 100 mL of a methanol/water mixture (e.g., 70:30 v/v).

  • Shake for 1 hour.

  • Allow the soil to settle, and take an aliquot of the supernatant.

  • The extract may be filtered before injection. For cleaner samples, a solid-phase extraction cleanup may be necessary.

2. HPLC-UV Analysis

  • HPLC Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 220 nm.

Mandatory Visualization

experimental_workflow_1 cluster_prep Sample Preparation (Urine) cluster_analysis Analysis urine 1. Urine Sample add_is 2. Add Terbuthylazine-d5 urine->add_is spe 3. Solid-Phase Extraction add_is->spe elute 4. Elution spe->elute dry 5. Evaporation elute->dry reconstitute 6. Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for LC-MS/MS analysis of Terbuthylazine with Terbuthylazine-d5.

experimental_workflow_2 cluster_prep Sample Preparation (Water) cluster_analysis Analysis water 1. Water Sample spe_gc 2. Solid-Phase Extraction water->spe_gc elute_gc 3. Elution spe_gc->elute_gc dry_gc 4. Drying & Concentration elute_gc->dry_gc add_is_gc 5. Add Atrazine-d5 dry_gc->add_is_gc gcms GC-MS Analysis add_is_gc->gcms

Caption: Workflow for GC-MS analysis of Terbuthylazine with Atrazine-d5.

experimental_workflow_3 cluster_prep Sample Preparation (Soil) cluster_analysis Analysis soil 1. Soil Sample extract 2. Solvent Extraction soil->extract filter 3. Filtration (optional) extract->filter hplcuv HPLC-UV Analysis filter->hplcuv

Caption: Workflow for HPLC-UV analysis of Terbuthylazine without an internal standard.

Concluding Remarks

The choice of an analytical method for Terbuthylazine quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • LC-MS/MS with Terbuthylazine-d5 stands out as the most robust and accurate method. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, leading to high precision and accuracy. This method is particularly suitable for complex biological and environmental samples where matrix interference is a significant challenge.

  • GC-MS with Atrazine-d5 is a viable alternative, especially for volatile and thermally stable compounds like Terbuthylazine. While Atrazine-d5 is not the identical isotopologue of Terbuthylazine, its structural similarity allows for good correction of analytical variability. However, it may not perfectly mimic the behavior of Terbuthylazine in all matrices, potentially leading to slightly lower accuracy compared to the use of Terbuthylazine-d5.

  • HPLC-UV without an internal standard is a simpler and more cost-effective method. However, it is more susceptible to matrix effects and variations in sample preparation and injection, which can compromise the accuracy and precision of the results. This method is best suited for less complex samples, such as pesticide formulations, or for screening purposes where high accuracy is not the primary requirement.

References

Comparative

The Gold Standard: Terbuthylazine-d5 as a Superior Internal Standard for High-Accuracy Herbicide Analysis

For researchers, scientists, and professionals in drug development and environmental analysis, the precision of quantitative analytical methods is paramount. The choice of an appropriate internal standard is a critical f...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precision of quantitative analytical methods is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results, especially in complex matrices. This guide provides a comprehensive comparison of Terbuthylazine-d5 with other internal standards, supported by experimental data, to demonstrate its efficacy in enhancing analytical accuracy.

Stable isotope-labeled internal standards, particularly deuterated compounds like Terbuthylazine-d5, are widely recognized as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the target analyte ensure they experience similar variations during sample preparation and analysis, effectively compensating for matrix effects and improving method robustness.[1] This guide delves into a direct comparison of Terbuthylazine-d5 against other commonly used internal standards in the analysis of the herbicide Terbuthylazine and its metabolites.

Performance Comparison of Internal Standards

A study on the determination of Terbuthylazine (TBA) and its metabolite desethylterbuthylazine (DET) in human urine and hair samples provides a clear quantitative comparison of the performance of Terbuthylazine-d5 (TBA-d5) and desethylterbuthylazine-d9 (DET-d9) against other internal standards like Atrazine-d5, Diuron-d6, and Metolachlor-d6.[2] The data unequivocally highlights the superior accuracy and precision achieved when using the isotopically labeled analogue of the analyte.

Key Performance Metrics

The following table summarizes the recovery and precision (expressed as Relative Standard Deviation, RSD) for the analysis of Terbuthylazine (TBA) and its metabolite (DET) using different internal standards in spiked urine samples.

AnalyteInternal StandardFortification Level (µg/L)Recovery (%)RSD (%)
TBA Terbuthylazine-d5 0.5 98.7 4.1
TBA Terbuthylazine-d5 5.0 101.2 3.5
TBA Terbuthylazine-d5 50 99.5 2.8
DETDesethylterbuthylazine-d90.597.94.5
DETDesethylterbuthylazine-d95.0102.13.8
DETDesethylterbuthylazine-d950100.33.1
TBAAtrazine-d55.085.211.4
DETAtrazine-d55.088.110.8
TBADiuron-d65.076.415.2
DETDiuron-d65.079.314.5
TBAMetolachlor-d65.068.918.7
DETMetolachlor-d65.071.517.9

Data sourced from a study on the determination of Terbuthylazine and its metabolites in human urine.[2]

As the data illustrates, the use of Terbuthylazine-d5 as the internal standard for Terbuthylazine analysis resulted in recovery rates consistently close to 100% and the lowest RSD values, indicating superior accuracy and precision. In contrast, structurally similar but non-isotopically labeled internal standards like Atrazine-d5, Diuron-d6, and Metolachlor-d6 yielded significantly lower recovery rates and higher RSDs, demonstrating a reduced capacity to compensate for analytical variability.

Experimental Protocols

The following is a detailed methodology for the analysis of Terbuthylazine and its metabolites in human urine and hair, employing Terbuthylazine-d5 as an internal standard.[2]

Sample Preparation (Urine)
  • Spiking: 10 mL urine samples were spiked with standard solutions of Terbuthylazine and desethylterbuthylazine, along with the internal standard solution (Terbuthylazine-d5 and desethylterbuthylazine-d9).

  • Solid-Phase Extraction (SPE): The samples were passed through a C18 SPE cartridge preconditioned with methanol and water.

  • Washing: The cartridge was washed with water.

  • Elution: The analytes and internal standards were eluted with methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a nitrogen stream and reconstituted in a mobile phase for LC-MS/MS analysis.

Sample Preparation (Hair)
  • Decontamination: Hair samples were washed with water and acetone to remove external contaminants.

  • Extraction: The hair samples were incubated with methanol in an ultrasonic bath.

  • Centrifugation: The mixture was centrifuged, and the supernatant was collected.

  • Evaporation and Reconstitution: The extract was evaporated and reconstituted in the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Chromatographic Separation: A C18 reversed-phase column was used for the separation of analytes.

  • Quantification: Quantification was performed using the isotope dilution method, with Terbuthylazine-d5 as the internal standard for Terbuthylazine and desethylterbuthylazine-d9 for its metabolite.

Visualizing the Workflow

The following diagrams illustrate the logical relationships and workflows in the context of using internal standards for accurate analysis.

G Logical Flow for Accurate Analysis Using Internal Standards cluster_0 Analytical Challenges cluster_1 Solution cluster_2 Types of Internal Standards cluster_3 Outcome A Sample Matrix Complexity D Use of Internal Standard A->D B Variability in Sample Preparation B->D C Instrumental Drift C->D E Structural Analogues (e.g., Atrazine) D->E F Isotopically Labeled (e.g., Terbuthylazine-d5) D->F H Lower Accuracy & Precision E->H G Improved Accuracy & Precision F->G

Caption: The benefit of isotopically labeled internal standards.

G Experimental Workflow for Herbicide Analysis A Sample Collection (Urine or Hair) B Spiking with Terbuthylazine-d5 A->B C Extraction (SPE or Sonication) B->C D Concentration & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing (Isotope Dilution Quantification) E->F G Accurate & Precise Results F->G

Caption: A typical analytical workflow using Terbuthylazine-d5.

References

Validation

Isotope Dilution Methods for Terbuthylazine Analysis: A Comparative Guide to Accuracy and Precision

For researchers, scientists, and drug development professionals demanding the highest level of confidence in quantitative analysis, the choice of analytical methodology is paramount. This guide provides a comprehensive c...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest level of confidence in quantitative analysis, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of isotope dilution mass spectrometry (IDMS) with other common analytical techniques for the determination of the herbicide terbuthylazine. The data presented herein, sourced from peer-reviewed studies, highlights the superior accuracy and precision of isotope dilution methods in complex matrices.

Quantitative Performance: A Head-to-Head Comparison

The following table summarizes the key performance metrics for various analytical methods used for the quantification of terbuthylazine. It is important to note that the data is compiled from different studies and matrices, which can influence the results. However, the consistently high accuracy and low variability of the isotope dilution method are evident.

Analytical MethodMatrixAccuracy (Recovery %)Precision (RSD %)Limit of Quantification (LOQ)
Isotope Dilution LC-MS/MS Human Urine & Hair Within 12% of spiked concentrations < 7% (Inter- and Intra-run) 0.25 µg/L (Urine), 0.01 ng/mg (Hair) [1]
LC/Ion Trap MSOlive Oil> 96%6%Not explicitly stated, but method is sensitive for routine quantitative analyses.[2]
LC/Time-of-Flight MSOlive Oil> 96%6%Not explicitly stated, but method is sensitive for routine quantitative analyses.[2]
HPLC-UV with QuEChERSSoil81 - 92%Not explicitly stated0.01 - 0.05 mg/kg[3]
UHPLC-MS/MS with QuEChERSAgricultural Soil70 - 120%≤ 20%10 - 25 µg/kg[4]

The Power of Isotope Dilution: Mitigating Analytical Challenges

Isotope dilution mass spectrometry is a powerful technique that utilizes a stable isotope-labeled version of the analyte (in this case, terbuthylazine) as an internal standard. This isotopically labeled standard is chemically identical to the target analyte and therefore behaves similarly during sample preparation, extraction, and analysis. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any subsequent sample losses or variations in instrument response can be accurately corrected for by measuring the ratio of the native analyte to the labeled standard. This intrinsic correction capability is the primary reason for the superior accuracy and precision of IDMS compared to methods relying on external calibration, which are more susceptible to matrix effects and variations in sample preparation.[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the isotope dilution method and a common alternative, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography.

Isotope Dilution LC-MS/MS for Terbuthylazine in Human Urine and Hair

This method, validated for the determination of terbuthylazine and its metabolite desethylterbuthylazine, demonstrates excellent accuracy and precision.[1]

1. Sample Preparation:

  • Urine: Analytes are extracted using a solid-phase extraction (SPE) cartridge.

  • Hair: Analytes are extracted by sonication in methanol.

2. Internal Standard Spiking:

  • A known amount of isotopically labeled terbuthylazine (e.g., terbuthylazine-d5) is added to the sample before extraction.

3. Chromatographic Separation:

  • The extracted analytes are separated using a C18 reversed-phase chromatographic column.

4. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source is used for detection in the selected reaction monitoring (SRM) mode.

  • Quantification is based on the ratio of the peak area of the native terbuthylazine to that of the isotopically labeled internal standard.

QuEChERS Extraction for Terbuthylazine in Soil

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticides in various matrices.[4][7][8]

1. Sample Hydration and Extraction:

  • For soil samples with low water content, water is added to hydrate the sample.

  • Acetonitrile is added as the extraction solvent.

  • The sample is shaken vigorously to extract the pesticides.

2. Salting-Out and Phase Separation:

  • A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.

  • The mixture is shaken and then centrifuged to separate the layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • The mixture is vortexed and centrifuged.

4. Analysis:

  • The final cleaned-up extract is analyzed by HPLC-UV, LC-MS/MS, or GC-MS.

Visualizing the Workflow: Isotope Dilution for Terbuthylazine Analysis

The following diagram illustrates the typical workflow for the analysis of terbuthylazine using the isotope dilution method.

Isotope_Dilution_Workflow Sample Sample (e.g., Urine, Hair, Soil) Spike Add Known Amount of Isotopically Labeled Terbuthylazine Sample->Spike Extraction Extraction (e.g., SPE, Sonication) Spike->Extraction Cleanup Sample Cleanup (Optional) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Ratio Measure Peak Area Ratio (Native / Labeled) MS_Detection->Ratio Calculate Calculate Terbuthylazine Concentration Ratio->Calculate

Caption: Workflow of the isotope dilution method for terbuthylazine analysis.

References

Comparative

A Comparative Guide to Internal Standards for Triazine Herbicide Analysis: Focus on Terbuthylazine-d5

For researchers and professionals in drug development and environmental analysis, the accurate quantification of triazine herbicides is paramount. The use of stable isotope-labeled internal standards is a widely accepted...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental analysis, the accurate quantification of triazine herbicides is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to ensure the reliability of analytical methods, particularly in complex matrices. This guide provides a comparative overview of Terbuthylazine-d5 and other common internal standards used in the analysis of triazine herbicides, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for correcting variations in sample preparation and instrument response. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. Deuterated analogs of the target analyte are considered the gold standard. Here, we compare Terbuthylazine-d5 with two other commonly used internal standards: Atrazine-d5 and Diuron-d6.

While a traditional calibration curve is not generated for the internal standard itself (as its concentration is kept constant), its consistent response across the calibration range of the analyte is crucial for method linearity. The following table summarizes the typical working concentrations of these internal standards and the corresponding linear ranges and correlation coefficients achieved for the target analytes in various studies.

Internal StandardAnalyte(s)Typical Working ConcentrationAnalyte Linear RangeLinearity (R²)Analytical MethodMatrix
Terbuthylazine-d5 Terbuthylazine, Desethylterbuthylazine2.5 µg/L[1]0.25 - 100 µg/L[1]> 0.993[1]LC-MS/MS[1]Urine, Hair[1]
Atrazine-d5 Triazine Herbicides5 ng/mL[2]0.25 - 5.0 ng/mL[2]> 0.996[2]LC-MS/MS[2]Drinking Water[2]
Atrazine-d5 Atrazine MetabolitesNot specified10 - 240 ng/mL[3]Not specifiedLC-ESI-MS/MS[3]Seminal Plasma[3]
Diuron-d6 Phenylurea HerbicidesNot specifiedLOQs: 5 - 59 ng/L[1]Not specifiedLC-MS/MS[1]Water[1]
Metolachlor-d6 MetolachlorNot specifiedNot specifiedNot specifiedGC-FIDFormulations

Note: The linearity and range in the table refer to the calibration curve of the target analyte, which is established using the respective internal standard for signal normalization.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sample preparation and instrumental analysis for the determination of triazine herbicides using deuterated internal standards.

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for the extraction of pesticide residues from various matrices.[4][5][6][7][8]

a) Extraction:

  • Weigh 10 g of a homogenized sample (e.g., soil, food) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate volume of the internal standard stock solution (e.g., Terbuthylazine-d5, Atrazine-d5).

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile phase).

  • Transfer it to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Sample Preparation for Water Samples (Direct Injection/SPE)

For cleaner matrices like drinking water, sample preparation can be simpler.

a) Direct Injection:

  • To a 1 mL water sample, add the internal standard solution to achieve the desired final concentration (e.g., 5 ng/mL of Atrazine-d5)[2].

  • Add any necessary preservatives or pH adjusters (e.g., ammonium acetate)[2].

  • The sample is then directly injected into the LC-MS/MS system[2].

b) Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the water sample (spiked with the internal standard) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard with an appropriate solvent (e.g., ethyl acetate, methanol).

  • The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the sensitive and selective determination of triazine herbicides.

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., Hypersil GOLD, Zorbax Eclipse)[2][9].

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization, is typically employed[2][10].

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for triazines[3].

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantification[1][5]. Two or three SRM transitions are monitored for each analyte and internal standard for confirmation.

Workflow and Pathway Visualization

The following diagrams illustrate the general experimental workflow for triazine analysis using an internal standard and a simplified representation of the analytical logic.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, etc.) add_is Spike with Internal Standard (e.g., Terbuthylazine-d5) sample->add_is extraction Extraction (QuEChERS, SPE, etc.) add_is->extraction cleanup Extract Cleanup (d-SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms calibration Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) lcms->calibration quantification Quantify Analyte Concentration calibration->quantification

Fig. 1: General experimental workflow for triazine analysis.

analytical_logic start Start input_data Input: Analyte Peak Area Internal Standard Peak Area start->input_data calculate_ratio Calculate Response Ratio (Analyte Area / IS Area) input_data->calculate_ratio calibration_curve Plot Response Ratio vs. Analyte Concentration calculate_ratio->calibration_curve linear_regression Perform Linear Regression y = mx + c calibration_curve->linear_regression quantify Quantify Unknown Sample Concentration linear_regression->quantify end End quantify->end

References

Validation

Comparative Guide to Terbuthylazine Analysis: Limit of Detection and Quantification

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Terbuthylazine, a widely used herbicide. It is designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Terbuthylazine, a widely used herbicide. It is designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering a detailed look at the performance of various analytical techniques. The focus is on the Limit of Detection (LOD) and Limit of Quantification (LOQ) across different sample matrices, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for Terbuthylazine is highly dependent on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the LOD and LOQ values achieved by different methods as reported in scientific literature.

Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common approach for Terbuthylazine analysis. Performance varies significantly with the choice of detector (UV vs. Mass Spectrometry) and the complexity of the sample matrix.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UVDrinking Water~0.1 µg/L[1]Not Reported
HPLC-DADWetland Water0.01 µg/L[2]Not Reported
HPLC-UVOlive Oil0.027 µg/g[3]0.14 µg/g[3]
HPLC-DADSediment3.3 ng/g[4]Not Reported
HPLC-UVSoil0.01 - 0.05 mg/kg[5]Not Reported
LC-MS/MSWater0.001 - 0.01 µg/L[4]0.05 µg/L[4]
LC-MS/MSDrinking Waterlow- and sub-pg/mL[6]Not Reported
LC/Ion Trap MSOlive Oil0.2 µg/kg[7]Not Reported
LC/TOF-MSOlive Oil1 µg/kg[7]Not Reported
LC-MS/MSHuman Urine0.002 µg/L0.007 µg/L
LC-MS/MSHuman Hair0.003 ng/mg0.010 ng/mg
Gas Chromatography-Based Methods

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for the analysis of triazine herbicides like Terbuthylazine.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS (SIM)Water & Soil0.1 pg/mL[8]Not Reported

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the analysis of Terbuthylazine in different matrices.

HPLC-UV Analysis of Terbuthylazine in Olive Oil

This method utilizes matrix solid-phase dispersion (MSPD) for efficient extraction and cleanup.[3]

  • Sample Preparation:

    • A low-temperature precipitation step is performed.

    • This is followed by Matrix Solid-Phase Dispersion (MSPD) using aminopropyl as the dispersant material.[3]

    • Cleanup is conducted with a co-column containing Florisil and graphitized carbon.[3]

    • The final elution is performed with acetonitrile.[3]

  • Chromatographic Conditions:

    • Instrument: Agilent Technologies HPLC 1100 system with UV detection.[3]

    • Column: Reversed-phase C18 (4.6 mm × 150 mm, 5 µm particle size).[3]

    • Mobile Phase: Acetonitrile-water (containing 10% methanol) in an 85:15 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV absorbance at 223 nm.[3]

    • Injection Volume: 20 µL.[3]

LC-MS/MS Analysis of Terbuthylazine in Water

This protocol employs online sample preconcentration for enhanced sensitivity, enabling the detection of trace levels of triazines.[6]

  • Sample Preparation:

    • Water samples are acidified with 0.1% formic acid.[6]

    • A 20 mL sample is directly injected for online preconcentration.[6]

  • Chromatographic and Mass Spectrometry Conditions:

    • Instruments: Thermo Scientific Surveyor Plus LC pump (for loading), Accela UHPLC pump (for elution), and a TSQ Quantum Access MS.[6]

    • Loading Column: Hypersil GOLD 20 × 2.1 mm, 12 µm.[6]

    • Analytical Column: Hypersil GOLD 100 × 2.1 mm, 1.9 µm.

    • Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.

    • Detection: Mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

GC-MS Analysis of Terbuthylazine in Water and Soil

This method is designed for the simultaneous determination of multiple triazine herbicides with high sensitivity.[8]

  • Sample Preparation:

    • Water Samples: Optimized liquid-liquid extraction.

    • Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for extraction and cleanup.[8]

  • Chromatographic Conditions:

    • Column: Capillary DB-Wax column (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness).[8]

    • Detection: Mass spectrometry in Electron Ionization (EI) Selective Ion Monitoring (SIM) mode.[8]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the sample preparation and analysis of Terbuthylazine.

cluster_prep Sample Preparation (Olive Oil) cluster_analysis HPLC-UV Analysis start Olive Oil Sample precip Low-Temperature Precipitation start->precip Step 1 mspd Matrix Solid-Phase Dispersion (MSPD) (Aminopropyl Dispersant) precip->mspd Step 2 cleanup Co-column Cleanup (Florisil/Graphitized Carbon) mspd->cleanup Step 3 elute Elution with Acetonitrile cleanup->elute Step 4 final Final Extract elute->final analysis_start Final Extract inject Inject 20 µL analysis_start->inject hplc HPLC Separation (C18 Column) inject->hplc detect UV Detection (223 nm) hplc->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for Terbuthylazine analysis in olive oil via MSPD and HPLC-UV.

cluster_prep Sample Preparation (Water) cluster_analysis LC-MS/MS Analysis start Water Sample acidify Acidify with 0.1% Formic Acid start->acidify inject Direct Injection (20 mL) acidify->inject online_spe Online Preconcentration (Loading Column) inject->online_spe lc_sep UHPLC Separation (Analytical Column) online_spe->lc_sep ms_detect MS/MS Detection (SRM Mode) lc_sep->ms_detect data Data Acquisition & Quantification ms_detect->data

Caption: Workflow for trace Terbuthylazine analysis in water using LC-MS/MS.

References

Comparative

A Comparative Guide to Certified Reference Materials for Terbuthylazine and Terbuthylazine-d5 Analysis

For researchers and analytical scientists, the accuracy and reliability of quantitative analysis heavily depend on the quality of certified reference materials (CRMs). This guide provides a detailed comparison of commerc...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists, the accuracy and reliability of quantitative analysis heavily depend on the quality of certified reference materials (CRMs). This guide provides a detailed comparison of commercially available CRMs for the herbicide Terbuthylazine and its stable isotope-labeled internal standard, Terbuthylazine-d5. This information is crucial for method development, validation, and ensuring the traceability of analytical results in environmental and food safety testing.

Comparison of Terbuthylazine Certified Reference Materials

The selection of a suitable Terbuthylazine CRM depends on the specific requirements of the analytical method, including the desired solvent, concentration, and level of certification. Below is a comparison of offerings from major suppliers.

Parameter LGC Dr. Ehrenstorfer Sigma-Aldrich (TraceCERT®) AccuStandard ESSLAB
Product Code DRE-C1730000074124P-169NASRD0060551.5-2
Format NeatNeatNeatSolution in Acetonitrile
Purity/Concentration >98% (typical)Certified by qNMRHigh Purity10.084 ± 0.166 µg/mL
CAS Number 5915-41-35915-41-35915-41-35915-41-3
Molecular Formula C₉H₁₆ClN₅C₉H₁₆ClN₅C₉H₁₆ClN₅C₉H₁₆ClN₅
Certification ISO 17034ISO/IEC 17025, ISO 17034ISO 17034ISO/IEC 17025, ISO Guide 34
Traceability Traceable to SI unitsTraceable to primary material from an NMI (e.g., NIST)NIST TraceableTraceable to SI units
Supplied Documentation Certificate of AnalysisCertificate of AnalysisCertificate of AnalysisCertificate of Analysis

Comparison of Terbuthylazine-d5 Certified Reference Materials

Isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based methods, as they compensate for matrix effects and variations in sample preparation.

Parameter LGC Dr. Ehrenstorfer Sigma-Aldrich
Product Code DRE-C1730010091799
Format NeatNeat
Purity/Assay >98% (typical)≥98.0% (GC)
CAS Number 222986-60-9222986-60-9
Molecular Formula C₉D₅H₁₁ClN₅C₉D₅H₁₁ClN₅
Certification ISO 17034Analytical Standard Grade
Traceability Stated on CoAStated on CoA
Supplied Documentation Certificate of AnalysisCertificate of Analysis

Experimental Protocol: Quantification of Terbuthylazine in Water Samples by LC-MS/MS

This section outlines a typical experimental workflow for the analysis of Terbuthylazine in water samples using a certified reference material and its deuterated internal standard.

1. Materials and Reagents:

  • Terbuthylazine Certified Reference Material (e.g., Sigma-Aldrich 74124)

  • Terbuthylazine-d5 Certified Reference Material (e.g., LGC DRE-C17300100)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard Solutions:

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve the neat CRM of Terbuthylazine and Terbuthylazine-d5 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Terbuthylazine stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of Terbuthylazine-d5 at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

3. Sample Preparation (Solid Phase Extraction):

  • Acidify the water sample (e.g., 100 mL) with formic acid.

  • Spike the sample with a known amount of the Terbuthylazine-d5 internal standard spiking solution.

  • Condition the C18 SPE cartridge with methanol followed by ultrapure water.

  • Load the spiked water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences (e.g., with 5% methanol in water).

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Terbuthylazine and Terbuthylazine-d5.

      • Terbuthylazine: e.g., m/z 230.1 → 174.1

      • Terbuthylazine-d5: e.g., m/z 235.1 → 179.1

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Terbuthylazine to Terbuthylazine-d5 against the concentration of the calibration standards.

  • Determine the concentration of Terbuthylazine in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of Terbuthylazine.

Terbuthylazine Analysis Workflow Figure 1. Experimental Workflow for Terbuthylazine Quantification cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing CRM Terbuthylazine & Terbuthylazine-d5 CRMs Stock Prepare Stock Solutions CRM->Stock Dissolve in Solvent Working Prepare Calibration & IS Working Solutions Stock->Working Serial Dilution Spike Spike Sample with IS Working->Spike LCMS LC-MS/MS Analysis Working->LCMS Inject Standards Sample Collect Water Sample Sample->Spike SPE Solid Phase Extraction Spike->SPE SPE->LCMS Inject Extract CalCurve Construct Calibration Curve LCMS->CalCurve Quant Quantify Terbuthylazine LCMS->Quant CalCurve->Quant

Caption: Figure 1. Experimental Workflow for Terbuthylazine Quantification.

Validation

A Comparative Guide to Terbuthylazine Analysis: HPLC-UV vs. LC-MS/MS

For researchers and professionals in drug development and environmental science, the accurate quantification of herbicides like terbuthylazine is critical. The two most prominent analytical techniques for this purpose ar...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental science, the accurate quantification of herbicides like terbuthylazine is critical. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for terbuthylazine analysis, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for trace-level detection.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.05 mg/kg (in soil)[1][2]; 0.027 µg/g (in olive oil)[3]0.08 µg/L (in urine)[4]; sub-pg/mL levels (in water)[5]
Limit of Quantification (LOQ) 0.14 µg/g (in olive oil)[3]0.01 mg/kg (in various matrices)[6][7]; 1 µg/L (in water)[8]; 0.25 µg/L (in urine)[4]
Linearity (Correlation Coeff.) r² = 0.9987 (0.05-1.50 µg/mL)[3]r² > 0.993 (0.05-5 ng/mg)[9]; r² = 0.9995[5]
Recovery 81% - 92%[1][2]>96%[10]; 98%[8]
Selectivity Lower; susceptible to interference from matrix components.Higher; provides structural confirmation through fragmentation patterns.
Cost & Complexity Lower initial cost and complexity.Higher initial investment and requires specialized expertise.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for both techniques based on published studies.

HPLC-UV Method for Terbuthylazine in Olive Oil[3]
  • Instrumentation: Agilent Technologies HPLC 1100 system with a UV detector.

  • Column: Reversed-phase C18 column (4.6 mm × 150 mm i.d., 5 µm particle size).

  • Column Temperature: 25 ºC.

  • Mobile Phase: Acetonitrile and water (containing 10% methanol) in a ratio of 85:15 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance measured at 223 nm.

  • Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):

    • Blend 1.5 g of aminopropyl with the sample.

    • Clean up the sample using a co-column containing Florisil and graphitized carbon (60:40, w/w).

    • Elute the analytes with 16 mL of acetonitrile.

LC-MS/MS Method for Terbuthylazine in Water[8][11]
  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C8 or C18 column.[11]

  • Mobile Phase: Gradient elution using Solvent A (aqueous acetic acid 1%) and Solvent B (acetonitrile).[11]

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.

    • Precursor Ion: [M+H]⁺, m/z 230.

    • Product Ion (for quantification): m/z 174 (corresponding to the loss of the tert-butyl group).[10]

  • Sample Preparation (Solid-Phase Extraction - SPE): [8]

    • Condition Oasis HLB cartridges with 7.5 mL of methanol:acetone (3:2) followed by 7.5 mL of mili-q water.

    • Pass a 5 mL water sample through the cartridge.

    • Wash the cartridge with 7.5 mL of deionized water and air-dry.

    • Elute the adsorbed pesticides with 5 mL of methanol:acetone (3:2).

Analytical Workflow Visualization

The following diagrams illustrate the typical experimental workflows for the analysis of terbuthylazine using HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Collection (e.g., Soil, Water, Oil) Extraction Extraction (e.g., MSPD, SPE) Sample->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC UV_Detector UV Detection (220-223 nm) HPLC->UV_Detector Data_Processing Data Processing (Peak Area vs. Conc.) UV_Detector->Data_Processing

Caption: General workflow for Terbuthylazine analysis using HPLC-UV.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection (e.g., Water, Urine) Extraction Extraction (e.g., SPE, QuEChERS) Sample->Extraction Cleanup Clean-up Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation (C8/C18 Column) Reconstitution->LC MSMS_Detector Tandem MS Detection (MRM Mode) LC->MSMS_Detector Data_Processing Data Processing (SRM Transitions) MSMS_Detector->Data_Processing

Caption: General workflow for Terbuthylazine analysis using LC-MS/MS.

References

Comparative

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Terbuthylazine Analysis

For researchers and scientists engaged in environmental monitoring and drug development, the accurate quantification of herbicides like terbuthylazine is paramount. Solid-Phase Extraction (SPE) is a critical sample prepa...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in environmental monitoring and drug development, the accurate quantification of herbicides like terbuthylazine is paramount. Solid-Phase Extraction (SPE) is a critical sample preparation step that concentrates the analyte and removes interfering substances from the matrix. The choice of SPE cartridge significantly impacts the recovery and reproducibility of the results. This guide provides an objective comparison of the performance of different SPE cartridges for terbuthylazine extraction, supported by experimental data.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE sorbent is crucial for achieving high recovery and clean extracts. The most common sorbents for triazine herbicides, including terbuthylazine, are reversed-phase materials like C18 and polymeric sorbents such as Oasis HLB and MCX. More recently, highly selective Molecularly Imprinted Polymers (MIPs) have also been developed.

SPE CartridgeMatrixRecovery Rate (%)Key Findings
Oasis MCX Wetland Sediment89.3 - 97.9Demonstrated high and consistent recovery for terbuthylazine and its metabolites.[1]
Plant Tissue (Typha latifolia L.)71 - 96Effective for the simultaneous determination of terbuthylazine and its degradation products.[2]
C18 Cannabis Bud91.6 - 96.9Showed high recovery but lower selectivity compared to MISPE, resulting in more matrix interferences.[3][4]
Water84 - 103Good recoveries were achieved for drinking water samples spiked at low concentrations.[5]
Molecularly Imprinted SPE (MISPE) Cannabis Bud76.4 - 85.0Offered enhanced selectivity with cleaner extracts, though with slightly lower recovery rates compared to C18.[3][4][6]
WaterNot specifiedOptimized for selective clean-up of terbuthylazine from large volume water samples when coupled with a C18 disk.[7]
Oasis HLB WaterNot specified for terbuthylazineGenerally provides high recoveries for a broad range of compounds and is known for its simplified protocols.[8]

Summary of Findings:

  • Oasis MCX cartridges provide excellent recovery rates for terbuthylazine and its metabolites across different environmental matrices like sediment and plant tissues.[1][2]

  • C18 cartridges are a widely used and effective option, offering high recovery rates for terbuthylazine in various samples.[3][4][5] However, their selectivity can be lower compared to more specialized sorbents, potentially leading to more significant matrix effects.[3][4]

  • Molecularly Imprinted SPE (MISPE) cartridges offer the advantage of high selectivity for terbuthylazine, resulting in cleaner chromatograms by reducing matrix interferences.[3][4][6] While the recovery rates might be slightly lower than conventional sorbents, the enhanced selectivity can be crucial for complex matrices.[3][4]

  • Oasis HLB is a versatile sorbent known for its high and reproducible recoveries for a wide array of analytes, often with simplified extraction protocols.[8] Although specific data for terbuthylazine was not found in the provided search results, its properties make it a strong candidate for consideration.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. Below are representative experimental protocols for terbuthylazine extraction using different SPE cartridges.

General SPE Workflow:

The following diagram illustrates the typical steps involved in a Solid-Phase Extraction procedure.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization/ Filtration Sample->Homogenize Spike Spiking (Optional) Homogenize->Spike Condition 1. Conditioning Spike->Condition Equilibrate 2. Equilibration Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing Load->Wash Elute 5. Elution Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC/GC Analysis Reconstitute->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 1: Terbuthylazine Extraction using Oasis MCX Cartridges [2]

  • Conditioning: The Oasis MCX cartridges (60 mg, 3 mL) are first conditioned with 2 mL of methanol.

  • Equilibration: Subsequently, the cartridges are rinsed with 2 mL of HPLC grade water.

  • Sample Loading: The sample extract is applied to the cartridge at a flow rate of 1 mL/min.

  • Washing: The cartridges are then washed sequentially with 2 mL of 0.1 N HCl and 4 mL of methanol.

  • Drying: The cartridges are dried under vacuum for 30 minutes.

  • Elution: Finally, the analytes are eluted with 3 mL of 4% NH4OH in methanol (v/v).

  • Post-Elution: The eluate is dried under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for analysis.

Protocol 2: Terbuthylazine Extraction using C18 Cartridges [3][4]

  • Conditioning: A C18 SPE cartridge is conditioned with 2 mL of methanol.

  • Equilibration: This is followed by equilibration with 2 mL of deionized water.

  • Sample Loading: The diluted sample extract is loaded onto the cartridge at a slow drip rate of approximately 0.5 mL/min.

  • Washing: The cartridge is then washed with 3 mL of 20% methanol in water.

  • Drying: The sorbent is dried under a vacuum of 50 kPa for 30 minutes.

  • Elution: The pesticides are eluted with 3 mL of 70% methanol.

Protocol 3: Terbuthylazine Extraction using Molecularly Imprinted SPE (MISPE) Cartridges [3]

  • Conditioning: The MISPE cartridge is conditioned with methanol.

  • Equilibration: The cartridge is then equilibrated with deionized water.

  • Sample Loading: The sample extract is loaded onto the cartridge.

  • Washing: An optimal wash is performed with 20% (v/v) methanol in an aqueous solution to remove interferences.

  • Elution: The target analytes are eluted with 70% (v/v) methanol.

The selection of the most suitable SPE cartridge for terbuthylazine extraction will depend on the specific requirements of the analysis, including the sample matrix, desired level of selectivity, and required recovery rates. For complex matrices where selectivity is a priority, MISPE cartridges may be the preferred choice, despite potentially lower recovery. For routine analysis of less complex matrices, C18 and Oasis MCX cartridges offer high recovery and are reliable options.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Guidance for Handling Terbuthylazine-d5

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Terbuthylazine-d5, a deuterated isotopologue of the triazine herbicide Terbuthylazine. Adherence to these procedure...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Terbuthylazine-d5, a deuterated isotopologue of the triazine herbicide Terbuthylazine. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Quantitative Data

Terbuthylazine is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] While Terbuthylazine-d5 is a stable, non-radioactive isotope, it should be handled with the same precautions as its non-deuterated counterpart.

Hazard ClassificationDescriptionQuantitative Data (for non-deuterated Terbuthylazine)
Acute Oral Toxicity Harmful if swallowed.[1][2]LD50 (rat, oral): 1590 mg/kg[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[1][2]Category 2[1][2]
Acute Dermal Toxicity LD50 (rat, dermal): > 2,000 mg/kg[1]
Acute Inhalation Toxicity LC50 (rat, inhalation): > 5.3 mg/L[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]LC50 (Rainbow trout, 96 hr): 2.2 mg/L[3]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the primary defense against chemical exposure.[4][5] The following PPE is mandatory when handling Terbuthylazine-d5.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][6]Protects against splashes and potential dust particles that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][6][7]Prevents skin contact, which may cause irritation or toxic effects.[4] Do not use leather or fabric gloves.[6]
Body Protection A lab coat or chemical-resistant suit.[4][8]Provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when working with the solid form, in poorly ventilated areas, or when engineering controls are insufficient to minimize inhalation exposure.[4]
Footwear Closed-toe, chemical-resistant boots.[6][9]Protects feet from spills. Pant legs should be worn over boots.[9]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks. This step-by-step protocol outlines the safe handling of Terbuthylazine-d5 from preparation to post-procedure cleanup.

Step 1: Pre-Handling Checks
  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Terbuthylazine.[10]

  • Verify Engineering Controls: Ensure that the laboratory chemical hood is functioning correctly.[10] All work with Terbuthylazine-d5, especially when handling the solid, should be conducted within a hood to minimize inhalation exposure.[10]

  • Inspect PPE: Check all personal protective equipment for any signs of damage or wear before use.[11]

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and that all necessary equipment (e.g., spatulas, weighing paper, labeled containers) is readily available.[11]

Step 2: Handling Procedures
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion.[4] Avoid generating dust.[4]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Container Integrity: Use compatible, clearly labeled containers for storage and transport.[4] To maintain isotopic integrity, especially for long-term storage, use tightly sealed amber vials to protect from moisture and light.[12][13]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[11][14] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[11][14]

Step 3: Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Waste Segregation: All disposable materials that have come into contact with Terbuthylazine-d5 (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Wash the outside of gloves before removing them.[6] Wash hands and any exposed skin immediately after removing PPE.[11]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup prep_sds Review SDS prep_eng Verify Engineering Controls (Fume Hood) prep_sds->prep_eng prep_ppe Inspect PPE prep_eng->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_ppe Don PPE prep_area->handle_ppe handle_weigh Weigh Solid / Prepare Solution handle_ppe->handle_weigh handle_store Use Labeled, Sealed Containers handle_weigh->handle_store clean_decon Decontaminate Surfaces handle_store->clean_decon clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_ppe Remove PPE & Wash Hands clean_waste->clean_ppe G cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Waste Generated (Chemicals & Contaminated Materials) collect_chem Collect Chemical Waste in Labeled Hazardous Container start->collect_chem collect_mat Collect Contaminated Materials (Gloves, Absorbents, etc.) start->collect_mat rinse Triple-Rinse Empty Containers start->rinse dispose_prof Dispose via Licensed Hazardous Waste Contractor collect_chem->dispose_prof collect_mat->dispose_prof collect_rinse Collect Rinsate as Hazardous Waste rinse->collect_rinse dispose_container Destroy Rinsed Containers rinse->dispose_container collect_rinse->dispose_prof end Disposal Complete dispose_prof->end dispose_container->end

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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